terbium
Description
Historical Perspectives on Terbium Isolation and Early Scientific Inquiry
The history of this compound's discovery is intertwined with the exploration of rare earth elements, a process characterized by challenges in separation and identification. This compound was first isolated in 1843 by the Swedish chemist Carl Gustav Mosander in Stockholm. periodic-table.iorsc.orgepomaterial.comchemicool.com Mosander's work focused on the mineral yttria, which had been discovered earlier in 1794 by Johan Gadolin. rsc.orgchemicool.com Mosander suspected that yttria contained other elements, similar to his previous findings with cerium oxide. rsc.orgchemicool.com
Through a process of separating yttria, Mosander successfully obtained two new metal oxides: a yellow oxide he named this compound oxide and a rose-pink oxide he named erbium oxide. rsc.orgepomaterial.com This initial separation was complex, and the naming of the oxides was later subject to some confusion and eventual reversal in the scientific community. epomaterial.comwikipedia.orgscienceinfo.com Pure this compound was not isolated until the advent of modern techniques like ion exchange chromatography in the 1950s. ebsco.comepomaterial.comwikipedia.org The element, along with yttrium, erbium, and ytthis compound, is named after the village of Ytterby in Sweden, a significant location for the discovery of several rare earth elements. ebsco.comrsc.orgepomaterial.comwikipedia.orgrareearths.com
Contemporary Significance of this compound in Scientific Disciplines
In contemporary science, this compound holds considerable significance, particularly within materials science, physics, and chemistry, driven by its distinctive properties. This compound is known for its strong green luminescence when excited, a property extensively utilized in phosphor technologies for lighting and displays. ebsco.comwikipedia.orgsfa-oxford.com This includes applications in fluorescent lamps, color television tubes, and LED displays, where this compound-based phosphors contribute to vibrant colors and energy efficiency. wikipedia.orgsfa-oxford.comsamaterials.comstanfordmaterials.com
Furthermore, this compound exhibits notable magnetic properties. It is a key component in Terfenol-D, an alloy of this compound, dysprosium, and iron, known for having the highest magnetostriction of any known alloy. wikipedia.orgsfa-oxford.comstanfordmaterials.com This characteristic, where the material changes shape in response to a magnetic field, makes Terfenol-D valuable in actuators, sensors, and sonar systems. wikipedia.orgsfa-oxford.comstanfordmaterials.com this compound's magnetic attributes also make it important in the production of high-performance magnets used in various electronic devices, including those in renewable energy technologies like wind turbines and electric vehicles. samaterials.comsfa-oxford.comdatahorizzonresearch.com
This compound's role extends to solid-state devices, where it is used as a dopant in materials like calcium fluoride (B91410), calcium tungstate (B81510), and strontium molybdate. wikipedia.orgstanfordmaterials.com It also serves as a crystal stabilizer in high-temperature fuel cells. wikipedia.orgsfa-oxford.commdpi.com The luminescent and magnetic properties of this compound are also being explored in medical imaging and diagnostics, with research into this compound-based compounds as contrast agents for MRI and fluorescent materials for bioimaging. sfa-oxford.comsinoraremineral.com
Overview of Key Research Frontiers in this compound Chemistry
Current research in this compound chemistry is actively exploring and expanding its applications across several frontiers. A significant area of focus is the development of new phosphor materials with enhanced luminescence properties for next-generation displays and lighting, including OLEDs and QLEDs. sinoraremineral.comstanfordmaterials.com Research is also ongoing into optimizing this compound-doped materials for improved efficiency and color rendering. sfa-oxford.comstanfordmaterials.com
Another key frontier is the investigation of this compound compounds for advanced magnetic applications. This includes the development of new magnetostrictive materials and high-performance magnets with improved temperature stability and reduced reliance on other critical rare earth elements. sfa-oxford.comeurekalert.orgeuropa.euaip.org Research into this compound alloys, such as FeGa alloys doped with this compound, shows promise in enhancing magnetostrictive properties. aip.org
This compound is also being explored in the burgeoning field of quantum computing. Research is being conducted on the paramagnetic ions of this compound compounds for use in precision sensors and quantum bits (qubits). sinoraremineral.comkorhogominerals.com Studies have shown that certain this compound-based materials can maintain quantum coherence for longer periods, making them attractive for quantum computing applications. korhogominerals.comethz.chphysicsworld.com For instance, this compound gallium garnet (TGG) is being investigated for creating qubits. korhogominerals.com
Furthermore, research is exploring the catalytic properties of this compound compounds, particularly in organic synthesis and environmental remediation. stanfordmaterials.comsamaterials.comsamaterials.com Metal-organic frameworks (MOFs) incorporating this compound are being studied for catalytic applications, such as the cycloaddition of CO2 to epoxides. acs.org The potential of this compound oxide nanoparticles in targeted drug delivery systems and bioimaging is also an active area of research, leveraging their luminescence and biocompatibility. stanfordmaterials.comsinoraremineral.comazonano.com this compound hydride (TbH3) is being investigated for potential applications in hydrogen storage and as catalysts. ontosight.ai
The use of this compound in data storage is another area of ongoing research, particularly in magneto-optical materials for high-density, rewritable storage solutions. datahorizzonresearch.comsamaterials.comtechno-science.net Novel photochromic glass doped with this compound ions is being developed for reversible 3D data storage. techno-science.net
Properties
CAS No. |
54576-84-0 |
|---|---|
Molecular Formula |
Tb84 |
Molecular Weight |
13349.730 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/84Tb |
InChI Key |
JLQZHBHELGBCLX-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Synthetic Methodologies for Terbium Compounds and Materials
Advanced Synthesis of Molecular Terbium Complexes
The synthesis of molecular this compound complexes often involves reactions between this compound salts and organic ligands. The resulting complexes can exhibit different coordination numbers and geometries, influenced by the ligand structure and reaction conditions.
Synthesis of High-Valent this compound Complexes
High-valent this compound complexes, particularly those featuring Tb(IV), are less common due to the relative stability of the +3 oxidation state. Synthesis routes often involve strong oxidizing agents or specific ligand environments that can stabilize the higher oxidation state. This compound(IV) fluoride (B91410) (TbF₄) is the only halide that tetravalent this compound can form and is a strong oxidizing and fluorinating agent. It can be synthesized by reacting this compound(III) chloride or this compound(III) fluoride with fluorine gas at 320 °C. wikipedia.org Periodate and tellurate (B1236183) complexes of Tb(IV) have also been prepared using specific synthesis methods. iaea.org
Synthesis of Divalent this compound Complexes
Divalent this compound complexes (Tb(II)) are rare and highly reactive due to their strongly reducing nature, with a low Tb(III)/Tb(II) redox potential. acs.org Synthesis typically involves the reduction of Tb(III) precursors using strong reducing agents and often requires inert atmospheric conditions. This compound(II) halides can be obtained by annealing Tb(III) halides in the presence of metallic this compound in tantalum containers. wikipedia.orgwikipedia.org Neutral, linear metallocene complexes of divalent this compound, such as Ln(CpⁱPr⁵)₂ (Ln = Tb), have been synthesized through the KC₈ reduction of Ln(CpⁱPr⁵)₂I intermediates. acs.orgnih.govberkeley.edu These represent some of the first examples of neutral, linear metallocenes for this compound in the divalent state. acs.orgnih.gov Another example includes a neutral bis(amide) Tb(II) sandwich complex, (NHAr*)₂Tb, synthesized alongside a Tb(III) precursor. acs.org
Synthesis of Trivalent this compound Coordination Compounds
Trivalent this compound (Tb(III)) coordination compounds are the most widely studied due to the stability of the +3 oxidation state. Their synthesis involves reacting Tb(III) salts, such as TbCl₃·6H₂O or Tb(NO₃)₃·6H₂O, with various organic ligands in suitable solvents. bohrium.comnih.govnih.govtandfonline.comcjsc.ac.cn
Examples of synthetic methods include:
Refluxing an equimolar mixture of a ligand and NaOH with an ethanolic solution of this compound(III) chloride. bohrium.com
Mixing an aqueous solution of TbCl₃·6H₂O with a solution of an ammonium (B1175870) salt of a β-diketone like acetylacetone. Complexation can occur instantly and the mixture is typically stirred for several hours at room temperature, with pH control. tandfonline.com
Reactions between Tb(NO₃)₃·6H₂O and flexible hexacarboxylate ligands in aqueous solutions under hydrothermal conditions. mdpi.com
Reaction of this compound(III) nitrate (B79036) pentahydrate with deprotonated ligands like N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) in acetonitrile. nih.gov
Solvothermal conditions using mixed solvents for the synthesis of 3D this compound(III) metal-organic networks with ligands like 4,5-imidazole dicarboxylic acid. cjsc.ac.cn
Synthesis of Quercetin–Tb(III) complexes in methanol (B129727) by reacting quercetin·2H₂O with TbCl₃·6H₂O. nih.gov
Preparation of complexes with 1-phenyl-3-methyl-4-stearoyl-pyrazol-5-one by stirring a mixture of the ligand, NaOH, and Tb(NO₃)₃ in ethanol (B145695) under heating. tandfonline.com
These methods highlight the versatility of synthetic approaches for Tb(III) complexes, allowing for variation in coordination environment and complex structure depending on the chosen ligand and reaction parameters.
Stereoselective and Chiral Synthesis of this compound Complexes
The synthesis of stereoselective and chiral this compound complexes is an important area for applications requiring specific optical properties, such as circularly polarized luminescence (CPL). nih.govresearchgate.netnih.gov Chiral ligands are crucial for inducing chirality in the resulting this compound complexes.
Synthetic strategies involve the use of:
Chiral ligands containing specific functional groups or backbones, such as amide-based bis-pyridine substituted polyether macrocycles nih.gov, ligands with 2-hydroxyisophthalamide (B14833043) (IAM) or 1-hydroxy-2-pyridinone (1,2-HOPO) units nih.gov, or ligands with a 1,10-phenanthroline (B135089) and (-)-menthol fragments. rsc.org
Modular synthesis of enantiopure ligands that are then complexed with Tb(III) ions. nih.gov
Reactions designed to yield complexes that crystallize in chiral space groups, sometimes leading to spontaneous resolution of enantiomers. researchgate.net
Ligands with a chiral tetraazacyclododecane skeleton. jst.go.jp
These methods aim to control the stereochemistry around the this compound ion, leading to complexes with specific chiroptical properties.
Preparation of this compound-Containing Inorganic Materials
The synthesis of inorganic materials containing this compound, such as oxides and mixed oxides, is essential for their use in various technological applications, including phosphors, ceramics, and magnetic materials.
Synthesis of this compound Oxides and Mixed Oxides
This compound forms several oxides, including Tb₂O₃, Tb₄O₇, TbO₂, and Tb₆O₁₁. wikipedia.orgchemeurope.com Tb₄O₇ is a common commercial form, containing both Tb(III) and Tb(IV). wikipedia.orgchemeurope.com
Synthesis methods for this compound oxides and mixed oxides include:
Thermal Decomposition: Tb₄O₇ is frequently produced by the ignition of this compound oxalate (B1200264) or sulfate (B86663) in air, with the oxalate route at 1000 °C generally preferred. wikipedia.orgchemeurope.com Thermal decomposition of this compound salts is a common method for synthesizing Tb₄O₇. ontosight.ai
Solid-State Reactions: Solid-state reaction techniques are used for preparing mixed oxides like TbMnO₃, typically involving mixing stoichiometric amounts of precursor oxides (e.g., Tb₇O₁₁ and MnO₂) and heat-treating them at high temperatures with intermediate grinding. aip.orgijsdr.org
Hydrothermal Synthesis: This method is employed for preparing materials like Tb₂O₃ nanotubes, using a template-assisted hydrothermal route to first synthesize Tb(OH)₃ nanotubes, followed by calcination. researchgate.net Microwave-assisted chemical routes, which can be considered a form of hydrothermal synthesis, have also been used for TbMnO₃ nanorods. ijsdr.orgd-nb.info
Sol-Gel Method: Sol-gel synthesis is another route for preparing nanosize oxides like TbMnO₃. aip.org
Precipitation Method: Tb₂O₃ nanoparticles can be synthesized by precipitation using agents like ammonium carbonate. researchgate.net A liquid precipitation method followed by reduction in NH₃ flow has been used to prepare pure-phase Tb₂O₃ powder for transparent ceramics. mdpi.com
High-Pressure/High-Temperature Synthesis: Specific phases like HT-HP-Tb₃O₅ can be synthesized under high-pressure/high-temperature conditions (e.g., 8 GPa and 1323 K) from starting materials like Tb₄O₇ or a mixture of Tb₄O₇ and Tb₂O₃. d-nb.infonih.gov
Self-Propagating High-Temperature Synthesis (SHS): This method, often using metal nitrates as oxidizers and glycine (B1666218) as fuel, is applied to synthesize this compound oxide nanopowders. researchgate.net Tb(NO₃)₃ precursor for SHS can be prepared by dissolving Tb₄O₇ in nitric acid and hydrogen peroxide. researchgate.net
Laser Ablation: Nanoparticles of this compound oxide (Tb₂O₃) can be synthesized by laser ablation of a solid target in a gas flow, such as argon or a reducing medium. lettersonmaterials.comrscf.rurjraap.com
Electrochemical Deposition: This is an economical method for preparing nanocrystalline mixed oxide films, such as CeO₂-Tb₂O₃, often at room temperature. acs.org
Dehydration Synthesis: this compound oxychloride (TbOCl) can be synthesized by simple heat treatment of TbCl₃·6H₂O. iucr.org
These diverse methods allow for the synthesis of this compound oxides and mixed oxides with controlled stoichiometry, particle size, morphology, and crystal structure, catering to various application requirements.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound(III,IV) oxide (Tb₄O₇) | 16211492 |
| This compound(III) chloride (TbCl₃) | 159328 |
| This compound(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) | - |
| This compound(IV) fluoride (TbF₄) | 10116085 |
| This compound(III) fluoride (TbF₃) | 10116084 |
| This compound(II) chloride (TbCl₂) | - |
| Tb(CpⁱPr⁵)₂ (CpⁱPr⁵ = 1,2,3,4,5-pentaisopropylcyclopentadienyl) | - |
| Tb(CpⁱPr⁵)₂I | - |
| (NHAr)₂Tb (Ar = 2,6-(Ar′)₂C₆H₃, Ar′ = 2,4,6-(ⁱPr)₃C₆H₂) | - |
| (NHAr*)₂TbCl | - |
| N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) | - |
| This compound(III) acetylacetonate (B107027) (Tb(acac)₃) | - |
| Quercetin | 5280343 |
| This compound(III) hydroxide (B78521) (Tb(OH)₃) | 10160420 |
| This compound(III) oxide (Tb₂O₃) | 122619 |
| This compound dioxide (TbO₂) | 10172540 |
| This compound hexaoctoxide (Tb₆O₁₁) | - |
| TbMnO₃ | - |
| Tb₃O₅ | - |
| Tb₁₁O₂₀ | - |
| Tb₇O₁₂ | - |
| This compound oxychloride (TbOCl) | - |
Synthesis of this compound Halides
This compound forms a variety of halides, including fluorides, chlorides, bromides, and iodides, primarily in the +3 oxidation state, although +2 and +4 states are also known. The synthesis routes for these compounds vary depending on the desired oxidation state and hydration level.
Anhydrous this compound(III) halides (TbX₃, where X = F, Cl, Br, I) can be prepared by the direct reaction of this compound metal with the corresponding halogen gas: 2 Tb(s) + 3 X₂(g) → 2 TbX₃(s) wikipedia.orgpilgaardelements.com
Alternatively, anhydrous this compound halides can be synthesized by reacting this compound oxides or hydrated halides with appropriate reagents. For instance, anhydrous this compound(III) chloride (TbCl₃) can be obtained by the reaction of this compound(III) oxide (Tb₂O₃) with ammonium chloride (NH₄Cl) or by dehydrating the hydrated chloride using thionyl chloride (SOCl₂): Tb₂O₃ + 6 NH₄Cl → 2 TbCl₃ + 3 H₂O + 6 NH₃↑ wikipedia.org TbCl₃·6H₂O + 6 SOCl₂ → TbCl₃ + 6 SO₂↑ + 12 HCl↑ wikipedia.org
This compound(III) fluoride (TbF₃) can be produced by reacting this compound(III) carbonate with hydrofluoric acid at 40°C or by the reaction of this compound oxide or chloride with hydrofluoric acid. wikipedia.orgontosight.ai this compound fluoride hydrate (B1144303) (TbF₃·nH₂O) can be prepared from a this compound chloride solution using ammonium bicarbonate and hydrofluoric acid as precipitating reagents, followed by dehydration in a tube furnace under argon. scispace.comresearchgate.net Another method for anhydrous TbF₃ involves the fluorination of Tb₄O₇ by ammonium bifluoride (NH₄HF₂) at temperatures ranging from 350°C to 500°C. researchgate.net
This compound(III) bromide (TbBr₃) can be produced by heating this compound metal or this compound(III) oxide with ammonium bromide. wikipedia.org Hydrated this compound(III) bromide can be crystallized from solution. Heating the hexahydrate can lead to dehydration, potentially yielding some this compound oxybromide (TbOBr). wikipedia.org
This compound(III) iodide (TbI₃) can be synthesized by reacting this compound and iodine. ontosight.aiwikipedia.org this compound iodide hydrate can be crystallized from solutions prepared by reacting hydriodic acid with this compound, this compound(III) oxide, this compound hydroxide, or this compound carbonate. wikipedia.org An alternative method for preparing TbI₃ is the reaction of this compound with mercury(II) iodide at 500°C. wikipedia.org
This compound(II) halides are typically obtained by annealing this compound(III) halides in the presence of metallic this compound in tantalum containers. wikipedia.orgwikipedia.org this compound also forms a sesquichloride, Tb₂Cl₃, which can be further reduced to this compound(I) chloride (TbCl) by annealing at 800°C. wikipedia.orgwikipedia.org
This compound(IV) fluoride (TbF₄) is the only known tetravalent this compound halide. It is a strong oxidizing and fluorinating agent. It can be synthesized by reacting very pure this compound(III) fluoride or this compound(III) chloride with fluorine gas at 320°C. wikipedia.orgwikipedia.orgwikipedia.org
This compound oxychloride (TbOCl) can be synthesized via the heat treatment of TbCl₃·6H₂O. iucr.orgresearchgate.net
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been applied to the synthesis of various this compound compounds, including phosphates and doped materials.
Flower-like this compound phosphate (B84403) rich in CO₂ can be hydrothermally synthesized by preparing solutions of Tb³⁺ salt and PO₄³⁻ salt, mixing them, and then introducing CO₂ gas or dry ice into a high-pressure reactor. The reaction is typically carried out at temperatures between 100°C and 200°C for 12 hours to 2 days, followed by natural cooling. google.com
Hydrothermal methods have also been used to synthesize Tb-doped lead telluride (PbTe) nanoparticles. In a typical procedure, stoichiometric amounts of Pb(NO₃)₂, Na₂TeO₃, Tb(NO₃)₃·5H₂O, and NaOH are added to distilled water and stirred. Sodium borohydride (B1222165) (NaBH₄) is then added as a reducing agent. The reaction yields Tb-doped PbTe nanoparticles with sizes in the range of 25-80 nm, exhibiting a cubic PbTe phase. nanochemres.orgnanochemres.org
Another application of hydrothermal synthesis is the preparation of monodispersed this compound ions (Tb³⁺) doped sodium iron hexafluoride (Na₃FeF₆:Tb³⁺) particles. This facile one-pot hydrothermal process yields micro-particles with a regular octahedral shape and a monoclinic crystal structure. mdpi.com
This compound germanates, such as Tb¹³(GeO₄)₆O₇(OH) and K₂TbIVGe₂O₇, have been synthesized via high-temperature and high-pressure hydrothermal synthesis using Tb₄O₇ as a starting material and KOH as a mineralizer. acs.orgamericanelements.com
Solid-State Reaction and Annealing Techniques
Solid-state reaction and annealing techniques are fundamental methods for synthesizing a wide range of inorganic this compound compounds, often involving heating solid precursors to high temperatures.
Solid-state reactions are employed in the preparation of this compound nitride (TbN) powder. This involves mixing this compound oxide (Tb₂O₃) or this compound metal (Tb) with a nitrogen source like ammonia (B1221849) (NH₃) and heating the mixture in an inert or nitrogen atmosphere at temperatures between 800°C and 1200°C. stanfordmaterials.com
Annealing techniques are particularly relevant for controlling the oxidation state of this compound halides. As mentioned earlier, this compound(II) halides are obtained by annealing this compound(III) halides in the presence of metallic this compound. wikipedia.orgwikipedia.org Annealing Tb₂Cl₃ at 800°C can further reduce it to TbCl. wikipedia.orgwikipedia.org
Heat treatment is also used in the synthesis of this compound oxychloride (TbOCl) from TbCl₃·6H₂O. iucr.orgresearchgate.net
Nanoscale Synthesis of this compound-Based Materials
The synthesis of this compound-based materials at the nanoscale is crucial for applications requiring specific size-dependent properties, such as luminescence and magnetism. Various methods have been developed for the fabrication of this compound nanomaterials.
Synthesis of this compound Oxide Nanoparticles
This compound oxide nanoparticles (Tb₂O₃ NPs) are of interest for their magneto-optical properties and potential applications in ceramics and biomedical fields.
Laser ablation in a gas flow is a method for synthesizing ultrafine and stoichiometric Tb₂O₃ powders. For example, spherical this compound oxide nanoparticles with an average size of 13 nm have been synthesized by laser ablation of a solid target material in an argon flow using an ytthis compound fiber laser. lettersonmaterials.com Laser ablation in a reducing medium (e.g., Ar + H₂) has also been used to synthesize Tb₂O₃ nanoparticles. rjraap.com
Wet chemical techniques, such as self-propagating high-temperature synthesis (SHS) and thermal decomposition of precursors, are also employed for the synthesis of nanocrystalline this compound oxide powders. lettersonmaterials.com Precipitation methods using agents like ammonium carbonate have been used to synthesize Tb₂O₃ particles. researchgate.net
Biogenic synthesis using microorganisms, such as the fungus Fusarium oxysporum, has been reported for the environmentally friendly synthesis of biocompatible Tb₂O₃ NPs. nih.gov
This compound oxide nanotubes have been fabricated by calcination of precursor Tb(OH)₃ nanotubes, which are typically prepared by a template-assisted hydrothermal route. researchgate.netresearchgate.net
Data on the synthesis of Tb₂O₃ nanoparticles by laser ablation:
| Method | Target Material | Laser Type | Gas Flow | Average Particle Size | Crystal Structure (as-synthesized) |
| Laser Ablation | Solid Tb₂O₃ | Ytthis compound fiber laser | Argon | 13 nm | Monoclinic (primarily) |
| Laser Ablation | Solid Target | Ytthis compound fiber laser | Ar + H₂ | ~13 nm | Monoclinic |
Table 1: Synthesis of this compound Oxide Nanoparticles by Laser Ablation
Synthesis of this compound-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) incorporating this compound ions are explored for their potential in sensing, catalysis, and other applications, often leveraging the luminescent properties of Tb³⁺.
Solvothermal methods are commonly used for the synthesis of Tb-based MOFs. For instance, hollow this compound MOF spheres have been synthesized by a one-pot solvothermal method using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic ligand and 2,5-thiophenedicarboxylic acid (H₂TDC) as a competitive ligand and protective agent in a DMF system. nih.gov
Another solvothermal synthesis route for a water-stable Tb-based MOF, {[Tb(CA)(OA)₀.₅(H₂O)₂]·H₂O}n (H₂CA = chelidonic acid; H₂OA = oxalic acid), has been reported. rsc.org
Redox-active Tb-based MOF crystals have been synthesized by a solvothermal method using a tetracarboxylic acid ligand and Tb(NO₃)₃·6H₂O in a mixed solvent of DMF and H₂O. acs.org
Amorphous this compound MOF thin films can be prepared through modified solvothermal synthesis using Tb(NO₃)₃·6H₂O and H₃BTC with a sodium acetate (B1210297) modulator. nih.gov
Spectroscopic and Photophysical Investigations of Terbium Systems
Luminescence and Photoluminescence Spectroscopy of Terbium Complexes
The luminescence of this compound complexes is primarily observed as sharp emission bands originating from transitions from the excited ⁵D₄ level to the various ⁷Fⱼ ground states (J = 6, 5, 4, 3). The most prominent emission is typically the green light corresponding to the ⁵D₄ → ⁷F₅ transition around 545 nm. nih.govnih.govtandfonline.comscielo.org.ar
Energy Transfer Mechanisms in this compound Luminescent Complexes
Efficient luminescence in this compound complexes often relies on the "antenna effect," where an organic ligand or host material absorbs excitation energy and transfers it to the Tb³⁺ ion. ue.wroc.plnih.govresearchgate.netrsc.orgedp-open.org This ligand-to-metal energy transfer typically involves the excitation of the ligand to its singlet state (S₁), followed by intersystem crossing to its triplet state (T₁), and finally, energy transfer from the ligand's triplet state to the excited state of the Tb³⁺ ion (⁵D₄). ue.wroc.ploup.com The efficiency of this energy transfer is significantly influenced by the relative energy levels of the ligand's triplet state and the Tb³⁺ emitting level. ue.wroc.plresearchgate.netnih.gov An optimal energy gap between the ligand's triplet state and the Tb³⁺ ⁵D₄ level is crucial for efficient sensitization. researchgate.netoup.com
Energy transfer can occur via dipolar or multipolar interactions (Förster mechanism) or through an exchange mechanism (Dexter mechanism). ue.wroc.pl The energy transfer mechanism can also be affected by factors such as temperature and the surrounding environment. researchgate.netoup.com Back energy transfer from the Tb³⁺ ion to the ligand's triplet state can occur, particularly if the energy gap is small, leading to luminescence quenching and temperature dependence of the emission intensity. researchgate.netoup.com
Ligand-Sensitized Luminescence of this compound(III)
Ligand-sensitized luminescence is a key strategy for achieving strong emission from Tb³⁺ ions. ue.wroc.plnih.govrsc.orgedp-open.org Organic ligands with strong absorption in the UV or visible region can act as efficient antennae, overcoming the weak direct absorption of Tb³⁺. tandfonline.comrsc.orgedp-open.org The absorbed energy is transferred to the Tb³⁺ ion, leading to its characteristic luminescence. tandfonline.comedp-open.org
Circularly Polarized Luminescence (CPL) in Chiral this compound Systems
Circularly polarized luminescence (CPL) is a phenomenon where the emitted light has a preferential polarization in either a left or right circular sense. This property is observed in luminescent chiral systems. Chiral this compound complexes can exhibit CPL if the Tb³⁺ ion is in a dissymmetric environment provided by a chiral ligand or host matrix. nih.govrsc.org
Chiral ligands containing specific chromophores, such as 2-hydroxyisophthalamide (B14833043) (IAM) or chiral polyether macrocycles, have been used to induce CPL in this compound complexes. nih.govrsc.orgescholarship.orgresearchgate.net The magnitude of the CPL effect is quantified by the luminescence dissymmetry factor (glum), which is the difference between the intensities of left and right circularly polarized light divided by the total luminescence intensity. escholarship.org Research has focused on developing chiral this compound complexes that exhibit both high luminescence quantum yields and strong CPL activity, particularly in aqueous solutions. escholarship.org Highly emissive this compound complexes with significant glum values have been reported. escholarship.orgrsc.orgresearchgate.net Zero-dimensional chiral hybrid metal halides based on this compound have also shown narrow-band CPL. rsc.org
Photoluminescence Enhancement Strategies
Several strategies are employed to enhance the photoluminescence intensity of this compound systems. A primary approach involves optimizing the ligand-sensitization process by selecting ligands with suitable energy levels and strong absorption properties. tandfonline.comedp-open.org The design of the ligand and its coordination environment around the Tb³⁺ ion are crucial for efficient energy transfer and minimizing non-radiative decay pathways. tandfonline.comresearchgate.net
The incorporation of this compound complexes into various matrices, such as polymers, gels, or zeolites, can also influence their luminescence properties. rsc.orgnih.govaip.orgresearchgate.net For example, doping this compound into materials like double perovskites or layered hydroxides can lead to significantly enhanced photoluminescence quantum yields due to efficient energy transfer channels from the host material to the Tb³⁺ ions. optica.orgresearchgate.net The use of ancillary ligands in ternary and quaternary complexes can further enhance luminescence by providing synergistic effects and shielding the Tb³⁺ ion from quenching by solvent molecules. tandfonline.comresearchgate.netresearchgate.net Controlling the concentration of Tb³⁺ ions in doped materials is also important, as optimizing the concentration can lead to increased luminescence intensity. optica.orgarxiv.org
Analysis of Luminescent Emission Spectra (e.g., Green and Red Fluorescence)
The emission spectrum of Tb³⁺ is characterized by sharp peaks corresponding to transitions from the ⁵D₄ excited state to the ⁷Fⱼ ground states. The most intense emission is typically the green light from the ⁵D₄ → ⁷F₅ transition, usually observed around 545 nm. nih.govnih.govtandfonline.comrsc.orgresearchgate.netaip.orgbmglabtech.comtandfonline.com Other characteristic peaks include emissions around 490 nm (⁵D₄ → ⁷F₆), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). nih.govoptica.org
While this compound is primarily known for its green emission, the relative intensities of the emission peaks can be influenced by the excitation wavelength and the surrounding environment. nih.govnih.gov In some cases, depending on the ligand and matrix, color tuning can be achieved. nih.gov For instance, some this compound complexes can show intraphase color tuning when excited at different UV wavelengths, with emission colors ranging from blue to turquoise green or even white. nih.gov The distinct green emission of Tb³⁺, often around 543-544 nm, makes it valuable for applications requiring green light, such as displays and lighting systems. tandfonline.com
The analysis of luminescence emission spectra provides insights into the electronic transitions occurring within the Tb³⁺ ion and the influence of the coordination environment. The sharpness of the emission lines is a hallmark of lanthanide luminescence, reflecting the shielded nature of the 4f electrons. rsc.orgoup.com
Here is a table summarizing some characteristic emission wavelengths for Tb³⁺:
| Transition | Approximate Wavelength (nm) | Color |
| ⁵D₄ → ⁷F₆ | 490 | Blue |
| ⁵D₄ → ⁷F₅ | 545 | Green |
| ⁵D₄ → ⁷F₄ | 585 | Yellow |
| ⁵D₄ → ⁷F₃ | 620 | Orange |
Note: These are approximate wavelengths and can vary slightly depending on the specific chemical environment.
Interactive Data Table: Luminescence Properties of Selected this compound Complexes
Here is an example of how data on luminescence properties of different this compound complexes could be presented in an interactive table format. (Note: The actual interactivity would be implemented in a web environment, here it's represented as a static table).
| Complex Example | Ligand(s) | Excitation Wavelength (nm) | Main Emission Wavelength (nm) | Observed Color | Quantum Yield (Φ) | Luminescence Lifetime (ms) | Reference |
| [Tb(cpdk)₃(phen)] | cpdk, phen | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| [Tb(SSA)EDTA]⁴⁻ | Sulfosalicylic acid (SSA), EDTA | 258 | 548 | Green | Not specified | Not specified | oup.com |
| [Tb(fod)₃(indazole)] | fod, indazole | Not specified | Not specified | Not specified | Most intense | Not specified | nih.gov |
| [Tb(fod)₃(tptz)] | fod, tptz | 360 | Not specified | Yellow (solution), Turquoise green (solid), White (PMMA film) | Not specified | Not specified | nih.gov |
| [Tb(fod)₃(impy)] | fod, impy | 360, 328, 280 | Not specified | Blue, Turquoise green, White | Not specified | Not specified | nih.gov |
| [Tb(fod)₃(tppo)₂] | fod, tppo | 360, 328, 280 | Not specified | Blue, Turquoise green, White | Not specified | Not specified | nih.gov |
| Tb³⁺ in Cs₂NaYCl₆ double perovskite | Cs₂NaYCl₆ host lattice | Not specified | 490, 548, 584, 622 | Tunable (Blue to Green) | Up to ~80% | Not specified | optica.org |
| Tb(tdh)₃bpy | tdh, bpy | UV | Green | Green | Not specified | Not specified | edp-open.org |
| Tb³⁺ in TbCh hydrogel doped with dicarboxylic acid | Cholate, dicarboxylic acid organic chromophore | 295 | Not specified | Green | Not specified | Millisecond to sub-millisecond | rsc.org |
| Tb³⁺ in GQD-intercalated layered this compound hydroxides | Graphene Quantum Dots (GQDs) | 230 | 546 | Green | Not specified | Not specified | researchgate.net |
| Tb(III) β-diketonate complex in silica (B1680970) xerogel | β-diketonate | Not specified | 544 | Green | Improved | Not specified | researchgate.net |
| [Tb(HDPBD) + ancillary ligands] | HDPBD, ancillary ligands | Not specified | ~548 | Green | Ligand sensitized | Not specified | researchgate.net |
| [Tb(acac)₃(H₂O)₃] | acac, H₂O | Not specified | Not specified | Not specified | Not specified | Not specified | oup.com |
| [Tb(bfa)₃(H₂O)₂] | bfa, H₂O | Not specified | Not specified | Not specified | Not specified | Not specified | oup.com |
| [Tb(tfa)₃(H₂O)₂] | tfa, H₂O | Not specified | Not specified | Not specified | Not specified | Not specified | oup.com |
| [Tb(hfa)₃(H₂O)₃] | hfa, H₂O | Not specified | Not specified | Not specified | Not specified | Not specified | oup.com |
| [Tb(hfa)₃(tppo)₂] | hfa, tppo | Not specified | Not specified | Not specified | Not specified | Not specified | oup.com |
| Tb³⁺ in TTA MOF nanorods | TTA | 376 | 486, 541 | Green | Enhanced | Not specified | arxiv.org |
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are crucial for a comprehensive understanding of this compound systems. Time-resolved photoluminescence spectroscopy is widely used to study the luminescence dynamics, including excited-state lifetimes. nih.govscielo.org.araip.orgoptica.org Luminescence lifetime measurements provide insights into the radiative and non-radiative decay processes and can be used to probe the local environment around the Tb³⁺ ion. scielo.org.arrsc.orgescholarship.orgaip.org Non-exponential luminescence decays are often observed in heterogeneous materials like zeolites, indicating the presence of multiple this compound species in different environments. aip.org
Other spectroscopic methods employed include UV-Visible absorption spectroscopy to characterize the electronic transitions of ligands and complexes, and Fourier Transform Infrared (FTIR) and Raman spectroscopy to study the vibrational modes and coordination environment. nih.govtandfonline.comue.wroc.plresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural characterization of ligands and complexes. nih.govtandfonline.comresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about the electronic structure and spin properties, particularly for different oxidation states of this compound. researchgate.net
Advanced techniques such as singular value decomposition and global nonlinear least squares analysis of time-resolved luminescence spectra can help determine the distribution of this compound species and their individual photoluminescence properties in complex systems. aip.org this compound excitation spectroscopy can also be used as a detection method in chromatographic separations to identify this compound-binding molecules. acs.orgnih.gov Diffuse reflectance spectroscopy is used to determine the band gap energy of this compound complexes and doped materials. nih.gov
These advanced techniques provide detailed information about the structure, electronic properties, energy transfer pathways, and luminescence behavior of this compound systems, which is essential for designing and optimizing materials for various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. While this compound itself is a paramagnetic ion (Tb³⁺ has an f⁸ configuration), which can complicate traditional NMR of nearby nuclei due to induced shifts and broadening, studies utilizing ¹H NMR have been reported for this compound complexes. For instance, ¹H-NMR analysis has been employed in the characterization of a this compound(III) complex synthesized with a hydroxy ketone ligand fishersci.be. Similarly, NMR analysis has been utilized in the study of mononuclear and dinuclear Tb(III) complexes involving 1,3-diketone and pyrazine (B50134) ligands, contributing to their characterization americanelements.com. These studies demonstrate the applicability of ¹H NMR in providing structural information, despite the challenges posed by the paramagnetic nature of Tb³⁺. Specific research utilizing ¹³C or ⁸⁹Y NMR directly on this compound systems was not prominently featured in the immediate search results.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying systems with unpaired electrons, making it particularly relevant for paramagnetic this compound ions (Tb³⁺ and Tb⁴⁺). Broadband EPR spectroscopy has been used to investigate Tb³⁺ ions in Lu₃Al₅O₁₂ (LuAG) crystals. These studies have allowed for the determination of the g-factor (15.27), the hyperfine structure constant (5.16 GHz), and the energy interval (109.7 GHz) between the main and first excited multiplet of the Tb³⁺ ion nih.gov. EPR has also been applied to study Tb³⁺ centers in Y₃Al₅O₁₂ (YAG) crystals, revealing information about the main Tb³⁺ centers and those in unusual local environments nih.gov. High-frequency magnetic resonance, including EPR, has been used to study non-Kramers Tb³⁺ centers in YAG single crystals, accurately determining parameters such as g-factors ( = 15.8 ± 0.2, ≈ 0), zero-field splitting ( = 2.705 ± 0.005 cm⁻¹), and the hyperfine interaction constant (A = 0.197 ± 0.005 cm⁻¹) nih.gov. Additional Tb³⁺ centers with lower intensity and resolved hyperfine structure were also identified in these studies nih.gov.
EPR spectroscopy has also provided valuable information on tetravalent this compound (Tb⁴⁺) systems. Studies on tetravalent this compound chelates indicate relatively small absolute values of zero-field splitting wikipedia.org. EPR and ENDOR (Electron Nuclear Double Resonance) spectra have been measured for Tb⁴⁺ in ThO₂ (thoria), providing parameters for the standard cubic spin-Hamiltonian, including g = 2.0146 ± 0.0004, 60B₄ = -2527.53 ± 0.10 Mc/s, 1260B₆ = -24.84 ± 0.04 Mc/s, A = -73.891 ± 0.023 Mc/s, and B = +6.194 ± 0.038 Mc/s fishersci.at. Investigations of a molecular tetravalent this compound complex, [Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂)₄], using EPR spectroscopy have validated its 4f⁷ ground state and revealed considerable zero-field splitting ereztech.comfishersci.be. EPR analysis of this compound-potassium carbonate solutions, even those exhibiting a deep red color suggestive of Tb(IV), confirmed the presence of Tb(III) in a unique coordination environment, with no evidence for a Tb(IV) complex americanelements.com. EPR spectra of Tb³⁺ ions in EuAl₃(BO₃)₄ crystals at low temperatures have shown a hyperfine structure composed of four lines, allowing for the evaluation of the energy distance between the two singlets of the ground state, g-factors, and hyperfine splitting parameters atamanchemicals.com.
X-ray Absorption Spectroscopy (XAS) and Near-Edge Spectroscopy (XANES)
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the electronic structure and local environment of specific elements, including this compound. The edge position in XANES spectra is a primary indicator of the oxidation state of an element nih.gov.
Tb L₃-edge XAS, including XANES, has been used to characterize a molecular tetravalent this compound complex, [Tb(NP(1,2-bis-tBu-diamidoethane)(NEt₂)₄]. These studies confirmed the 4f⁷ ground state and showed that the multiconfigurational behavior in the ground state is similar to that observed in TbO₂, implicating ligand control in the complex's stability ereztech.comfishersci.beereztech.com. XAS analysis has also been applied to characterize the carbonato complexes of different this compound oxidation states, helping to elucidate separation mechanisms wikipedia.org. The simulation of XANES spectra can provide theoretical reference for experimental studies wikipedia.org.
L₃-edge XANES and Extended X-ray Absorption Fine Structure (EXAFS) have been used to investigate Eu(III) and Tb(III) carbonate complexes in alkaline K₂CO₃ solutions. XANES confirmed the presence of Tb(III) cations in both colorless and red-hued solutions, despite the color suggesting Tb(IV) americanelements.com. For the red-hued Tb(III) solution, the second derivative XANES revealed a doublet with a peak-to-peak separation of 3.0 eV, attributed to dipole-allowed electronic transitions from the Tb(III) 2p initial state to the empty 5d t₂g and e_g states americanelements.com. This 3 eV difference corresponds to 413 nm and is typical for Ln(III) ions in an octahedral field americanelements.com. EXAFS provided further insights into the molecular structure and revealed evidence for contact ion pairing between potassium cations and Ln(III)-carbonato anions americanelements.com.
Tb L₃-edge XANES spectra have been used to verify the this compound oxidation state in phosphate (B84403) glasses melted with Tb₄O₇ and SnO. These analyses confirmed the occurrence of this compound as Tb³⁺ and indicated the presence of significant levels of both Tb³⁺ and Tb⁴⁺ in the solid solution, depending on the preparation method americanelements.comfishersci.pt. In situ XAS (XANES and EXAFS) at the Tb L₃-edge has been used to study the redox behavior of this compound-doped ceria spheres under reducing and oxidizing conditions. These experiments showed the presence of both Tb³⁺ and Tb⁴⁺ under oxidizing conditions and complete reduction to Tb³⁺ under reducing conditions fishersci.pt.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption spectroscopy are widely used to study the electronic transitions and vibrational modes in this compound systems. UV-Vis absorption spectra of this compound complexes can show excellent light absorption properties wikipedia.org. The UV-Vis absorption spectrum of a Tb³⁺-doped sample can reveal emission peaks corresponding to f-f transitions within the Tb³⁺ ions wikipedia.org.
IR spectroscopy provides information about the vibrational modes of ligands and their coordination to the this compound ion. Simulated and experimental IR spectra of this compound-germanium anionic nanoclusters (TbGeₙ⁻) have been studied, with specific vibrational modes assigned to observed peaks, such as stretching and bending vibrations nih.gov. FTIR analysis of a this compound(III) complex with a hydroxy ketone ligand has also been reported fishersci.be. FTIR spectra of this compound oxide nanoparticles have shown bands assigned to carbonate structures (CO₃²⁻) and water molecules, as well as bands indicating the formation of Tb-S bonds in composites wikipedia.org. IR spectra of luminescent this compound terephthalate (B1205515) metal-organic frameworks show bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxyl group in the terephthalate ion thegoodscentscompany.com.
UV-Vis absorption spectra of ternary this compound(III) complexes with β-diketone and auxiliary ligands show absorption peaks primarily due to n→π* and π→π* electronic transitions of the ligands wikipedia.org. These ligands act as antennas, absorbing UV light and transferring energy to the Tb³⁺ ion, leading to luminescence wikipedia.org. UV-Vis spectroscopy has also been used to study the luminescence properties and energy levels of Eu(III) and Tb(III) complexes fishersci.ca. Studies on mononuclear and dinuclear Tb(III) complexes with 1,3-diketone and pyrazine ligands noted the absence of intraconfigurational f-f transitions in the UV-Vis absorption range americanelements.com. Shifts in IR bands upon complex formation were also observed, indicating the coordination of ligands to the this compound center americanelements.com. FT-IR analysis has also been conducted on Eu(III) and Tb(III) carbonate complexes americanelements.com.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray Diffraction (XRD) is an essential technique for determining the crystal structure, phase purity, and lattice parameters of this compound-containing materials. Single crystal X-ray diffraction analysis provides detailed information about the arrangement of atoms in the crystal lattice, coordination environment, bond lengths, and bond angles.
Single crystal X-ray diffraction analysis has been performed on a mixed-ligand this compound(III) coordination polymer containing oxalate (B1200264) and formate (B1220265) ligands, revealing its three-dimensional fcu topology and orthorhombic crystal system with Pnma space group wikipedia.org. The Tb³⁺ ion was found to be nine-coordinated in a distorted tricapped trigonal-prismatic manner, with specific Tb-O bond lengths and O-Tb-O bond angles reported wikipedia.org. Single-crystal X-ray diffraction has also been used to solve the crystal and molecular structures of two mononuclear this compound(III) complexes with the tripodal alcohol 1,1,1-tris(hydroxymethyl)propane. These complexes showed 10-coordinate and 9-coordinate this compound(III) centers with s-bicapped square-antiprismatic and tricapped trigonal-prismatic coordination geometries, respectively fishersci.dk.
Powder XRD experiments have been conducted on Tb₂O₃ under compression, confirming its cubic Ia3̅ symmetry at room conditions and providing lattice parameters and volume nih.govwikipedia.org. Structural phase transitions were observed at higher pressures nih.gov. XRD patterns of Tb₁₁O₂₀ have been analyzed, indicating a lower symmetry compared to cubic TbO₂, and the data were fitted to a reported structure model, yielding lattice parameters uni.lu. X-ray powder diffraction data was used to determine the crystal structure of this compound oxychloride (TbOCl), which crystallizes with the matlockite structure in the tetragonal space group P4/nmm attelements.com. Unit-cell parameters and density were compared with literature data for other isostructural rare-earth oxychlorides attelements.com. Single-crystal X-ray diffraction was used to investigate the crystal structure of the this compound borocarbide Tb₂B₂C₃, determining its space group (Cmmm) and lattice parameters ereztech.com. XRD has also been used to confirm the transformation of an amorphous this compound metal-organic framework (TbMOF) to a cubic Tb₄O₇ phase upon thermal decomposition ibilabs.com. XRD patterns of this compound-doped zinc borates (ZnB₂O₄:Tb³⁺) confirmed a cubic structure with the space group I-43m, and lattice parameters were calculated after refinement fishersci.no. Angle dispersive X-ray diffraction studies on this compound under high pressures and low temperatures have shown splitting of diffraction peaks at low temperatures, providing insights into structural changes and magnetic ordering, and lattice parameters for different phases (dhcp and hR24) were reported fishersci.ca. XRD is also used for characterizing the structure of rare earth ion-doped TiO₂ samples wikipedia.org.
Here is a table summarizing some structural parameters obtained from XRD studies:
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Ref. |
| Tb₂O₃ (room temp) | Cubic | Ia3̅ | a = 10.7323(3) | nih.govwikipedia.org |
| TbOCl | Tetragonal | P4/nmm | a = 3.9578(2), c = 6.6949(4) | attelements.com |
| Tb₂B₂C₃ | Orthorhombic | Cmmm | a = 3.412(1), b = 13.699(8), c = 3.669(1) | ereztech.com |
| ZnB₂O₄:Tb³⁺ | Cubic | I-43m | a values vary slightly with doping | fishersci.no |
| Tb (dhcp phase) | Hexagonal | P6₃/mmc | a = 3.223, c = 10.14 (at 10 K, ~22 GPa) | fishersci.ca |
| Tb (hR24 phase) | Rhombohedral | R-3m | a = 2.945 (hexagonal setting, at 10 K, ~34 GPa) | fishersci.ca |
Note: Lattice parameters for ZnB₂O₄:Tb³⁺ vary with doping concentration and specific values were not extracted in a format suitable for a simple table row from the provided snippets. The hR24 phase lattice parameter is given in the hexagonal setting for comparison.
Magnetic Phenomena and Properties of Terbium Based Materials
Ferromagnetic and Antiferromagnetic Ordering in Terbium and its Compounds
Elemental this compound exhibits a fascinating temperature-dependent magnetic ordering. At ambient pressure, it has a ferromagnetic ground state below a Curie temperature (TC) of 221 K. aps.org In this ferromagnetic state, the magnetic moments of the this compound atoms align parallel to each other, resulting in a strong net magnetic moment. aps.orgresearchgate.net Interestingly, between 221 K and the Néel temperature (TN) of 229 K, this compound enters an intermediate helical antiferromagnetic (AFM) phase. aps.org In this phase, the magnetic moments in a given basal plane are aligned ferromagnetically, but the direction of this magnetization rotates in a helical fashion from one plane to the next along the c-axis.
The magnetic ordering in this compound is highly sensitive to external pressure. Studies have shown that the ferromagnetic ordering temperature in the hexagonal close-packed (hcp) phase of this compound is significantly reduced under pressure. aps.org With increasing pressure, this compound undergoes a structural phase transition to a Samarium-type (Sm-type) rhombohedral phase. In this high-pressure phase, the ferromagnetic state is suppressed, and an antiferromagnetic state becomes dominant. aps.org This pressure-induced antiferromagnetic order develops in a two-step manner. Just below the magnetic ordering temperature of 110 K (at 9 GPa), long-range magnetic order develops in the layers with an hcp-like nearest-neighbor environment. At lower temperatures (below 50 K), the magnetic moments in layers with a face-centered cubic (fcc)-like nearest-neighbor symmetry also become ordered. aps.org
In compounds, the magnetic ordering can be further tailored. For instance, the mixed-valence this compound (III/IV) fluoride (B91410), KTb3F12, exhibits three-dimensional antiferromagnetic ordering below a Néel temperature of 3.6 K. researchgate.net The magnetic structure consists of ferromagnetic chains of edge-sharing (TbF8)4− dodecahedra that are antiferromagnetically ordered with respect to the nearest neighboring chains. researchgate.net
| Material | Magnetic Ordering Temperature(s) | Type of Ordering | Conditions |
| This compound (Tb) | TC = 221 K, TN = 229 K | Ferromagnetic (< 221 K), Helical Antiferromagnetic (221-229 K) | Ambient Pressure |
| This compound (Tb) | TMO = 110 K (at 9 GPa) | Antiferromagnetic | High Pressure (Sm-type phase) |
| KTb3F12 | TN = 3.6 K | Antiferromagnetic | Ambient Pressure |
Magnetostriction in this compound Alloys (e.g., Terfenol-D)
Magnetostriction is a property of ferromagnetic materials that causes them to change their shape or dimensions in the presence of a magnetic field. tdvib.com this compound alloys, most notably Terfenol-D, are renowned for exhibiting giant magnetostriction. Terfenol-D is an alloy with the general formula TbxDy1-xFe2, where x is approximately 0.3. wikipedia.org This material was developed in the 1970s at the Naval Ordnance Laboratory and is named after ter bium, fe rrum (iron), N aval O rdnance L aboratory, and the -D from dysprosium. wikipedia.orginstituteofmaking.org.uk
Terfenol-D possesses the highest magnetostriction of any known alloy, capable of strains up to 0.002 m/m (2000 ppm) at saturation. wikipedia.orgresearchgate.net This large change in shape is a result of the rotation of magnetic domains within the material to align with an applied magnetic field. tdvib.cominstituteofmaking.org.uk The addition of dysprosium to the this compound-iron alloy was crucial as it lowered the required magnetic field strength to induce the magnetostrictive response. wikipedia.org The magnetostrictive properties of Terfenol-D are also temperature-dependent, with variations in the this compound to dysprosium ratio allowing for operation at temperatures ranging from as low as -200 °C to a maximum of 200 °C. wikipedia.org
Due to its giant magnetostrictive strain and rapid response, Terfenol-D is a highly favorable material for applications such as actuators and transducers. instituteofmaking.org.ukresearchgate.net It has been utilized in naval sonar systems and more recently in fuel injectors for diesel engines. instituteofmaking.org.uk
| Property | Value |
| Material | Terfenol-D (Tb0.3Dy0.7Fe2) |
| Maximum Magnetostriction | up to 2000 ppm (0.002 m/m) |
| Key Characteristic | Highest magnetostriction of any alloy |
Single-Molecule Magnets (SMMs) Based on this compound(III)
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic properties, such as magnetization hysteresis, at low temperatures. uci.eduufl.edu this compound(III) ions are excellent candidates for the design of SMMs due to their large magnetic moment and significant magnetic anisotropy arising from their 4f electron configuration. acs.org These molecules are of great interest for potential applications in high-density information storage, quantum computing, and spintronics. researchgate.netnih.gov
A key requirement for SMM behavior is a large magnetic anisotropy, which creates an energy barrier for the reversal of the magnetization. nih.gov In this compound(III)-based SMMs, this anisotropy is primarily due to the interaction of the 4f electrons with the crystal field environment created by the surrounding ligands. acs.org This interaction, known as the ligand field effect, lifts the degeneracy of the electronic ground state, leading to a phenomenon called zero-field splitting (ZFS). nih.govacs.orgresearchgate.net
The magnitude of the ZFS and the resulting energy barrier are highly sensitive to the symmetry and chemical nature of the coordination environment around the Tb(III) ion. acs.orgresearchgate.net For instance, in this compound(III) bis-phthalocyaninato (TbPc2) SMMs, the molecular symmetry plays a crucial role in determining the transverse crystal-field parameters that can lead to tunnel splitting, which affects the magnetization relaxation. acs.org By carefully designing the ligand field, it is possible to maximize the magnetic anisotropy and enhance the SMM properties. researchgate.net Research has shown that heteronuclear complexes containing both a paramagnetic Tb(III) ion and a diamagnetic ion like Y(III) can act as field-induced SMMs, with the f-f interactions in homonuclear di-terbium complexes suppressing quantum tunneling of magnetization. nih.gov
While a large energy barrier is necessary for SMM behavior, the magnetization can also reverse its direction through a quantum mechanical process known as quantum tunneling of magnetization (QTM). rsc.orgaps.orgwikipedia.org QTM provides a "shortcut" through the energy barrier, allowing the magnetization to switch between "spin-up" and "spin-down" states without needing to overcome the barrier thermally. wikipedia.orgdtic.mil
In Tb-SMMs, QTM is a significant relaxation pathway that can limit the temperature at which the molecule retains its magnetization. acs.orgrsc.org The rate of QTM is influenced by factors such as the symmetry of the molecule and the presence of transverse magnetic fields. acs.orgrsc.org For instance, distortions in the ligand environment can induce transverse crystal-field parameters that promote QTM. acs.org Strategies to suppress QTM and thereby enhance the performance of Tb-SMMs include designing molecules with high axial symmetry and minimizing transverse anisotropy. rsc.org Encapsulating TbPc2 SMMs within single-walled carbon nanotubes has been shown to improve magnetic hysteresis properties by suppressing QTM, partly due to magnetic dipole interactions in the one-dimensional chain structure. rsc.org
Magneto-Optical Effects in this compound Compounds (e.g., Faraday Effect)
Magneto-optical effects describe the interaction of light with a material that is subjected to a magnetic field. aps.org One of the most prominent magneto-optical phenomena is the Faraday effect, where the plane of polarization of linearly polarized light rotates as it passes through a material in the direction of an applied magnetic field. rochester.eduresearchgate.net this compound compounds are known to exhibit significant magneto-optical effects, making them valuable for applications in optical isolators, modulators, and magnetic field sensors. rochester.edumit.edu
This compound Gallium Garnet (TGG) is a widely used material in Faraday rotators due to its high Verdet constant, which is a measure of the strength of the Faraday effect. The Verdet constant of TGG shows a strong temperature dependence, increasing significantly at cryogenic temperatures. researchgate.net For example, a 28-fold increase in the Verdet constant of a TGG crystal was observed as its temperature decreased to 6.3 K. researchgate.net
This compound Iron Garnet (TbIG) is another important magneto-optical material. At a wavelength of 1550 nm and room temperature, TbIG films have a saturation Faraday rotation of 5400 ± 600 °/cm. mit.edu The strong magneto-optical response in TbIG is attributed to optical transitions induced by the Tb3+ ions. mit.edu The Faraday effect in highly this compound-doped fibers is also being explored for the development of all-fiber optical magnetic field sensors. rochester.edu
| Compound | Faraday Rotation / Verdet Constant | Wavelength | Temperature |
| This compound Iron Garnet (TbIG) | 5400 ± 600 °/cm | 1550 nm | Room Temperature |
| This compound Gallium Garnet (TGG) | Shows a 28-fold increase from 300 K to 6.3 K | Not specified | 6.3 K - 300 K |
Magnetic Phase Transitions and Order-Disorder Phenomena
A magnetic phase transition is a change in the magnetic state of a material, typically driven by a change in temperature, pressure, or applied magnetic field. aps.orgosti.govosti.gov These transitions involve a change from a magnetically disordered (paramagnetic) state to a magnetically ordered (ferromagnetic, antiferromagnetic, etc.) state. aps.orgarxiv.org
As discussed previously, elemental this compound undergoes a transition from a paramagnetic state to a helical antiferromagnetic state at the Néel temperature (TN = 229 K) and then to a ferromagnetic state at the Curie temperature (TC = 221 K) upon cooling at ambient pressure. aps.orgresearchgate.net These transitions are examples of order-disorder phenomena, where the thermal energy at high temperatures is sufficient to randomize the orientations of the individual atomic magnetic moments (disordered state), while at lower temperatures, the exchange interactions dominate, leading to a collective alignment of the moments (ordered state). youtube.com
The magnetic phase diagram of this compound can be significantly altered by external parameters. For instance, applying uniaxial tension along the c-axis of a this compound single crystal can cause the helical antiferromagnetic phase to collapse. aps.org This collapse is associated with a Lifshitz transition in the Fermi surface of this compound's valence electrons. aps.org High-pressure studies have revealed a complex sequence of structural and magnetic phase transitions in this compound. aps.orgosti.gov For example, upon compression at room temperature, this compound transitions through several crystal structures, and at low temperatures, these high-pressure phases exhibit magnetic ordering, as evidenced by spontaneous magnetostriction. osti.govosti.gov The nature of these transitions can also change; while the transition to paramagnetism is typically a second-order transition, under certain conditions where the exchange interaction is strongly dependent on interatomic spacing, it can become a first-order transition. aps.org
Magneto-Elastic Effects in this compound Metal
The interaction between the magnetic state and the elastic properties of a material, known as magneto-elastic coupling, is particularly pronounced in this compound metal. This strong coupling leads to significant effects, such as the distortion of the crystal lattice upon magnetic ordering (magnetostriction) and anomalous behavior of its elastic constants near magnetic transition temperatures. dtu.dk A detailed theoretical framework for these interactions in this compound has been developed, based on the interplay between local spin and strain functions. aps.org
Research has demonstrated a strong coupling between the lattice and the spin system in this compound. dtu.dk This interaction is fundamental to understanding the material's response to changes in temperature and applied magnetic fields. The velocities of ultrasonic waves, used to determine elastic constants, show anomalous variations near the magnetic phase transitions. aip.org Specifically, the change in the longitudinal velocity in the aps.org direction near the Néel temperature (TN) can be described by a logarithmic function of the reduced temperature (T−TN)/TN. aip.org
The adiabatic elastic constants for single-crystal this compound have been determined across a range of temperatures. aip.org At room temperature, these constants provide a baseline for understanding the changes that occur as the metal enters its magnetically ordered states. Similarly, the Young's modulus, a measure of stiffness, has been measured at very low temperatures, showing significant anisotropy along different crystallographic axes. aps.org At 4.2 K, the Young's modulus along the b and c axes are 38 GPa and 84.5 GPa, respectively. aps.org
Interactive Data Table: Elastic Properties of this compound Metal
You can filter the data by property or value.
One of the most significant manifestations of magneto-elastic coupling is magnetostriction, which is the change in a material's dimensions in response to a magnetic field. aps.org In this compound single crystals, forced magnetostriction measurements reveal a large negative expansion anomaly at 224°K. aip.org The isotropic component of the basal-plane forced magnetostriction reaches a peak value of -18.5×10⁻⁸ / Oe at 246°K for applied fields between 17,500 and 19,500 Oe. aip.org This large magnetothermal strain at the Curie point is primarily ascribed to exchange magnetostriction. aip.org
The magneto-elastic effects have been quantitatively analyzed through various experimental techniques, including ferromagnetic resonance (FMR). aps.org These studies allow for the determination of key physical constants that describe the strength of the magneto-elastic interactions.
Interactive Data Table: Magneto-Elastic and Anisotropy Constants for this compound Metal
You can sort the data by clicking on the column headers.
The theoretical models that incorporate these experimentally determined constants show good qualitative agreement with FMR data over a wide temperature range (13-240 K). aps.org The transition from a "free-lattice" to a "frozen-lattice" behavior of the magnon spectrum is essential for explaining the temperature dependence of absorption-peak positions in this compound. aps.org
Theoretical and Computational Chemistry of Terbium
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a widely used method for calculating the electronic properties of materials, approximating the many-electron wave function using the ground state electron density. uab.edu For systems involving localized d or f electrons, such as terbium, the inclusion of a Hubbard U parameter (DFT+U) is often necessary to accurately account for on-site Coulomb interactions and obtain reliable electronic and magnetic properties. uab.eduatlas.jparxiv.org Linear response approaches are used to determine the effective Hubbard U values for this compound under varying conditions, such as high pressure. uab.eduatlas.jparxiv.org
DFT calculations have been applied to study structural transformations in this compound compounds under high pressure. For instance, theoretical predictions using DFT with the Perdew–Burke–Ernzerhof parameterizations have shown good agreement with experimental observations of a structural transformation from a hexagonal close-packed (hcp) to a cubic structure in this compound trihydride (TbH3) at approximately 7.0 GPa. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited-state properties and spectroscopic behavior of this compound complexes. TD-DFT calculations have been successfully used to match experimental absorption and emission bands of luminescent this compound(III) complexes, such as those with pyridine (B92270) 2,6 dicarboxylate (dpa2−). researchgate.netresearcher.lifenih.gov These calculations can predict ligand singlet and triplet energies, which are crucial for understanding energy transfer processes in sensitized lanthanide luminescence. osti.gov Studies on this compound-doped germanium nanoclusters (TbGen-) have also utilized TD-DFT to simulate UV-vis spectra and understand their optical properties. mdpi.com
DFT is also used to predict the stability constants of this compound(III) complexes with various ligands, such as dipicolinic acid (DPA) and its substituted analogues. nih.gov These calculations help understand how substituents on the ligand affect the binding strength to Tb(III) ions. nih.gov
Multireference Ab Initio Methods for Magnetic Properties (e.g., CASSCF)
Multireference ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF), are essential for accurately describing the electronic structure and magnetic properties of systems with significant electron correlation, like this compound-based single-molecule magnets (SMMs). arxiv.orgosti.govosti.govresearchgate.net These methods, often combined with relativistic spin-orbit interaction (SOI), allow for the calculation of low-energy electronic structures, crystal-field parameters, and the construction of effective pseudospin Hamiltonians. arxiv.orgosti.govosti.gov
Studies using CASSCF have investigated the influence of the chemical environment on the magnetic properties of this compound(III) SMMs, including molecules like TbPc2 (phthalocyanine) and TbPcNc (naphthalocyaninato) in different charge states. arxiv.orgosti.govosti.gov These calculations reveal that while zero-field splitting may not be strongly affected by ligand type or fine details of molecular geometry, higher-energy levels show a strong dependence on these characteristics. arxiv.orgosti.govosti.gov Ligand distortion and molecular symmetry are found to be crucial for transverse crystal-field parameters, which influence tunnel splitting and quantum tunneling of magnetization. arxiv.orgosti.govosti.gov
Multireference methods are particularly important for understanding the effects of static and dynamic correlation, which are critical for accurately reproducing the energy of excited states in lanthanide complexes. nih.gov
Dynamical Mean-Field Theory (DMFT) for Electron Correlation Effects
Dynamical Mean-Field Theory (DMFT) is an advanced first-principles method used to study strongly correlated electron systems, such as rare-earth metals like this compound. uab.eduatlas.jpaps.orgarxiv.orgresearchgate.netresearchgate.net DFT combined with DMFT (DFT+DMFT) is employed to investigate the electronic structure and magnetic behavior of this compound metal, particularly under high pressure. atlas.jpaps.orgarxiv.orgresearchgate.netresearchgate.net
DFT+DMFT calculations for this compound under pressure have shown that the electronic structure exhibits strong correlation effects, with calculated electron density of states aligning well with experimental results. atlas.jpaps.orgarxiv.orgresearchgate.netresearchgate.net These studies indicate correlation-induced band renormalization and can predict temperature-induced magnetic transitions, such as the ferromagnetic to paramagnetic transition in the low-pressure hcp phase of this compound. atlas.jpaps.orgarxiv.orgresearchgate.net At higher pressures, correlated electronic structures persist, with modulation in the Hubbard gap. arxiv.orgresearchgate.net
DMFT treats local correlations exactly while approximating non-local correlations with a mean field, mapping the lattice problem onto a single-impurity problem that can be solved numerically. uab.edu
Molecular Dynamics Simulations and Docking Studies for Biomolecular Interactions
Molecular Dynamics (MD) simulations and docking studies are computational techniques used to investigate the interactions of this compound complexes with biomolecules, such as proteins and DNA. researchgate.netmdpi.comtandfonline.comijcce.ac.irresearchgate.netscilit.comresearchgate.netscielo.bracs.org These methods provide insights into binding affinities, interaction sites, and the nature of the forces involved.
Molecular docking studies have been used to examine the interaction of this compound(III) complexes with bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.nettandfonline.comijcce.ac.irresearchgate.net These studies often complement experimental techniques like fluorescence spectroscopy. researchgate.nettandfonline.comijcce.ac.ir Results from docking calculations have indicated that this compound complexes can bind to specific sites on serum albumins, such as site III in BSA, primarily through interactions like van der Waals forces and hydrogen bonds. researchgate.nettandfonline.comijcce.ac.ir
MD simulations can provide information on the conformational dynamics of biomolecules in the presence of this compound complexes and help calculate parameters like the distance distribution between a this compound ion (as a donor) and an acceptor fluorophore in FRET-based biosensors. mdpi.comresearchgate.net For example, MD simulations were used to study the linker connecting a this compound chelate and a red fluorescent protein in a FRET-sensor for caspase-3 activity, allowing for the calculation of FRET efficiency and the estimation of the quantum yield of this compound ions with the binding peptide. mdpi.comresearchgate.net
Monte Carlo simulations have also been applied to study the adsorption of this compound ions on polymeric matrices, providing insights into the structural properties and interactions involved. scielo.br
Crystal Field Parameter Calculations for this compound Ions
Crystal Field (CF) theory is fundamental to understanding the splitting of the electronic energy levels of lanthanide ions, including Tb3+, in different chemical environments. aps.orgras.ruarxiv.orgcanterbury.ac.nzpsu.edu Calculations of crystal field parameters are crucial for interpreting spectroscopic data and predicting magnetic anisotropy. arxiv.orgosti.govosti.govaps.orgras.ruarxiv.orgpsu.edu
For Tb3+ (4f8 electronic configuration), the ground multiplet is 7F6 according to Hund's rules. osti.gov The crystal field of surrounding ligands splits these J-multiplets, leading to magnetic anisotropy. osti.gov Crystal field parameter calculations aim to reproduce experimental energy level schemes obtained from techniques like optical absorption, luminescence spectroscopy, and inelastic neutron scattering. aps.orgarxiv.orgpsu.edu
Studies on this compound-containing materials like this compound dititanate (Tb2Ti2O7) have involved calculating crystal field parameters to understand their magnetic properties, including giant magnetostriction. ras.ruarxiv.org These calculations often utilize semi-phenomenological models, such as the exchange charge model, and are refined by comparing theoretical predictions with experimental data on neutron inelastic scattering, Raman scattering, magnetostriction, and elastic constants. arxiv.org
In molecular systems, crystal field parameters are calculated from the low-energy electronic structure obtained from multireference ab initio methods like CASSCF. arxiv.orgosti.govosti.gov These parameters are then used to construct effective pseudospin Hamiltonians that describe the magnetic behavior of this compound complexes. arxiv.orgosti.govosti.gov The symmetry of the crystal field plays a significant role in determining the splitting patterns and magnetic anisotropy. osti.govaps.orgras.ru
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 23990 |
| This compound Trihydride (TbH3) | 16297546 |
| Pyridine-2,6-dicarboxylic acid (Dipicolinic acid, DPA) | 10061 |
| TbPc2 (this compound(III) phthalocyanine) | 15604247 |
| TbPcNc (this compound(III) naphthalocyaninato) | (No specific CID found for the complex, but Naphthalocyanine is 167084) |
| Bovine Serum Albumin (BSA) | 9048-46-8 (CAS Number, as CID is for specific compounds) |
| Human Serum Albumin (HSA) | 70024-90-7 (CAS Number, as CID is for specific compounds) |
| 2,2'-Bipyridine | 6912 |
| 1,10-Phenanthroline (B135089) (phen) | 10011 |
| Quercetin | 5280343 |
| This compound dititanate (Tb2Ti2O7) | (No specific CID found) |
| Oxydiacetate (ODA) | 10551 |
Data Tables
Table 1: Predicted Structural Transformation Pressure of TbH3
| Method | Predicted Pressure (GPa) | Experimental Agreement |
| DFT (Perdew–Burke–Ernzerhof) | ~7.0 | Good agreement |
Table 2: Luminescence Enhancement in Tb(III)-dpa2− Complexes
| Complex | Luminescence Intensity Enhancement (relative to Tb3+ ion) |
| [Tb(dpa)3]3− | > 100 times |
Table 3: Binding Affinity of this compound Complexes with BSA
| Complex | Binding Constant (Kb) at 298 K (M-1) | Primary Interaction Forces | Binding Site on BSA |
| [Tb(phen)2Cl3.OH2] | 3.13 × 10^5 | van der Waals, Hydrogen bonds | Site III (subdomain IB) |
| Tb(III)-2,2'-bipyridine complex | High propensity | van der Waals | Site III |
| Tb(III)-Quercetin (Tb-QUE) | 0.1363 × 10^3 | Electrostatic | Subdomain IIA |
Table 4: Quantum Yields of this compound Complexes
| Complex | State | Quantum Yield (%) |
| [Tb(ODA)(phen)·4H2O]+ | Crystalline | 56.6 |
| [Tb(ODA)3]3− | Crystalline | 1.3 |
Applications of Terbium Compounds in Advanced Materials Science
Luminescent Materials for Optoelectronics and Displays
Terbium compounds are widely utilized in luminescent applications, particularly where efficient green emission is required. This property stems from the electronic transitions within the Tb³⁺ ion.
Green Phosphors for Lighting and Display Technologies
This compound is a key element in the production of green phosphors, which are essential for various lighting and display technologies. This compound compounds, notably this compound oxide (Tb₄O₇), are extensively used as green phosphors in fluorescent lamps and LED displays nih.govwikipedia.org. When excited, this compound compounds emit a brilliant green light nih.govwikipedia.org. This distinct green luminescence contributes to the vivid and sharp images seen in modern display technologies, including television sets and computer monitors nih.govnih.gov. In LED lighting, this compound's ability to emit green light makes it an ideal phosphor material for creating white light when combined with other phosphors nih.gov. This application contributes significantly to the energy efficiency and longevity of LED bulbs nih.gov. This compound green phosphors are also crucial in trichromatic lighting technology, where they are combined with europium blue and red phosphors to produce energy-efficient white light nih.gov. The use of this compound in display technologies is integral to the visual experience in various electronic devices nih.gov.
Luminescent Sensors and Probes
This compound complexes serve as luminescent sensors and probes, leveraging their characteristic luminescence properties for detection and analysis. The unique photophysical properties of Tb³⁺ complexes, such as a narrow emission band and a high quantum yield of luminescence, make them suitable as highly sensitive analytical sensors americanelements.com. These probes are used for applications like visualizing lesions in cells and tissues, monitoring drug delivery, and clinical analysis americanelements.com. Recent research has explored this compound(III) complexes as probes for sensing and discriminating purine (B94841) nucleoside polyphosphates, such as adenine (B156593) and guanine (B1146940) nucleotides americanelements.com. For instance, a luminescent Tb(III)-probe based on a modified DTTA chelator appended to aromatic amino acids demonstrated preferential discrimination of guanine-NPPs over adenine-NPPs through a luminescence quenching mechanism americanelements.com. This compound complexes have also been developed as luminescent sensors for the selective detection of malathion (B1675926) pesticides in water samples americanelements.com. This detection relies on monitoring the luminescence quenching of the Tb(III) complex at 545 nm upon interaction with malathion americanelements.com. The mechanism involves static quenching through chelation-enhanced luminescence quenching (CHEQ) americanelements.com. Additionally, luminescent this compound and europium probes have been incorporated into polymer matrices to create sensor films for temperature-sensitive paints, enabling temperature sensing via luminescence lifetime measurement americanelements.com. A novel luminescent sensor utilizing a modified lanmodulin protein with tryptophan has been developed to detect and quantify low concentrations of this compound itself in complex acidic samples, leveraging the protein's high selectivity for rare earth elements and energy transfer from tryptophan to this compound americanelements.com.
Light Conversion Molecular Devices (LCMDs)
Lanthanide complexes, including those of this compound, have garnered significant interest as efficient light conversion molecular devices (LCMDs) wikidata.orgnih.gov. The principle behind their use in LCMDs involves an efficient intramolecular energy transfer process nih.gov. Typically, an organic ligand, acting as an antenna, absorbs excitation energy over a broad range and then transfers this energy to the central lanthanide ion, such as Tb³⁺ wikidata.orgnih.gov. This process overcomes the intrinsically low absorption cross-section of the lanthanide ions, which otherwise results in weak luminescence from direct excitation of the f-f electronic transitions wikidata.org. Research on ternary this compound(III) complexes with β-diketone and monodentate auxiliary ligands has shown enhanced photoluminescence intensity, making them proficient emitters of bright green light under UV excitation wikidata.org. These complexes, emitting green luminescence around 543–544 nm, are considered significant for the fabrication of efficient LCMDs for display purposes and lighting systems wikidata.org. Studies on a p-hydroxybenzoic acid–this compound complex synthesized in a sol-gel derived host have also demonstrated efficient ligand-to-metal energy transfer, confirming its potential for use in LCMDs nih.gov.
Magnetic Materials and Devices
This compound's magnetic properties make it valuable in the creation of high-performance magnetic materials and devices that are crucial in various technological applications.
Actuators and Transducers based on Magnetostriction
This compound is a key constituent in highly magnetostrictive materials used in actuators and transducers. Magnetostriction is the property of a material to change shape when exposed to a magnetic field ereztech.comnih.govinnexscientific.com. While pure this compound exhibits large magnetostriction, this effect is primarily observed at cryogenic or low temperatures due to its low Curie temperature sigmaaldrich.com. To achieve significant magnetostriction at room temperature for practical applications, this compound is alloyed with other elements, most notably iron and dysprosium, to form Terfenol-D (TbₓDy₁₋ₓFe₂) ereztech.comnih.govinnexscientific.comereztech.com. Terfenol-D is the most commonly used engineering magnetostrictive material and exhibits the highest known magnetostriction among alloys, reaching up to 2,000 microstrains in a magnetic field at room temperature ereztech.comnih.gov. This large strain and high energy density make Terfenol-D excellent for use in the manufacturing of low-frequency, high-powered underwater acoustics, such as those in naval sonar systems ereztech.com. Terfenol-D also finds application in magnetomechanical sensors, actuators, and acoustic and ultrasonic transducers ereztech.com. Its ability to generate high strain and force makes it suitable for devices like hydraulic valve drivers and has been considered for use in fuel injectors for diesel engines ereztech.com.
Magneto-Optical Recording Devices and Glasses
This compound compounds play a significant role in magneto-optical recording devices and glasses. High this compound content glasses are notable for their ability to be simultaneously magnetized and remain transparent in the visible spectrum. researchgate.net These magneto-optical glasses are crucial components in various optical devices, including optical modulators, sensors, and isolators. researchgate.net
This compound oxide (Tb₄O₇) is specifically mentioned for its use in magneto-optical recording devices and magneto-optical glasses. azonano.comnanorh.com It is also utilized in glass materials exhibiting the Faraday effect, which are employed in optical and laser-based devices. azonano.comnanorh.com Research has demonstrated the fabrication of magneto-optical waveguides in this compound-doped calcium-lithium tetraborate (B1243019) (CaLiBO) glasses, showing promising results for integrated photonic microdevices. researchgate.net These waveguides exhibit the Faraday effect with a notable Verdet constant. researchgate.net Compared to crystalline and transparent ceramic materials, magneto-optical glass is considered an attractive option for applications in communication and higher-power laser systems. researchgate.net
Solid-State Devices and Semiconductors
This compound's properties make it a valuable element for applications in solid-state devices and semiconductors, often used as a dopant or a stabilizing agent.
Dopant in Solid-State Devices and Semiconductors
This compound is utilized as a dopant in various materials used in solid-state devices and semiconductors. It is added to materials such as calcium fluoride (B91410), calcium tungstate (B81510), and strontium molybdate. wikipedia.orgnanografi.com this compound chloride (TbCl₃) is also used as a dopant in specialized materials within the electronics industry, contributing to the development of high-efficiency semiconductors by enhancing conductivity and thermal stability. stanfordmaterials.com this compound-doped garnets are employed in optical isolators to prevent reflected light from traveling back along optical fibers. wikipedia.org
Doping with Tb³⁺ ions in materials like zinc tungstate (ZnWO₄) can produce green-emitting phosphors. nanochemres.org The concentration of rare earth ions like this compound affects the properties of the phosphor, including particle size, band gap, and photoluminescence intensity. nanochemres.org Energy can be efficiently transferred from the excited tungstate group to the rare earth ions due to their similar energy levels. nanochemres.org Tb³⁺ is known for producing green light with high quantum efficiency and stability due to specific electron transitions. nanochemres.org
Research also explores the incorporation of lanthanide ions like Tb³⁺ into semiconducting materials such as tungsten oxide (WO₃) for host-sensitized luminescence in solid-state lighting. acs.org Codoping with another lanthanide ion can facilitate energy transfer to the activator ion, leading to brighter luminescence. acs.org Studies on this compound-doped zinc sulfide (B99878) (ZnS) nanoparticles have investigated the enhancement of Tb³⁺ emission through lead sensitization. acs.org
Furthermore, amorphous semiconductor compositions containing this compound, dysprosium, and iron are being explored. google.com These compositions exhibit an amorphous microstructure, optical transmittance in the visible spectrum, and semiconductor electrical properties. google.com
Applications in High-Temperature Fuel Cells
This compound is used in high-temperature fuel cells, where it helps stabilize materials under extreme heat conditions. wikipedia.orgnanografi.comstanfordmaterials.comsfa-oxford.com Specifically, this compound is used as a dopant in conjunction with zirconium dioxide (ZrO₂) to stabilize fuel cells operating at elevated temperatures, which is essential for ensuring long-term efficiency and durability. nanografi.comsfa-oxford.com This stabilization is particularly important for the development of solid oxide fuel cells (SOFCs), considered an advanced energy technology for clean power generation. sfa-oxford.com
Catalysis and Environmental Remediation
This compound compounds demonstrate potential in catalysis for various chemical reactions and in environmental remediation applications, particularly through the use of Metal-Organic Frameworks.
This compound-Based Catalysts for Chemical Reactions
This compound compounds are utilized as catalysts in chemical reactions, leveraging their rare earth catalytic characteristics, especially in organic synthesis. samaterials.com this compound oxide (Tb₄O₇) is often used as a starting material for preparing this compound-based catalysts used in research settings to accelerate chemical reactions. stanfordmaterials.com
This compound(III,IV) oxide (Tb₄O₇) can function as a redox catalyst in reactions involving oxygen, similar to vanadium(V) oxide (V₂O₅). wikipedia.org This property stems from its ability to reversibly lose oxygen at moderate temperatures. wikipedia.org Historically, it was observed that hot Tb₄O₇ catalyzes the reaction of coal gas with air, leading to incandescence and ignition. wikipedia.org Composites of cerium(IV) oxide (CeO₂) and Tb₄O₇ are used as catalytic converters for automobile exhaust. azonano.comnanorh.com
This compound oxide and its compounds have been investigated for their catalytic properties in various chemical reactions, including oxidation and reduction reactions, and can act as catalysts or co-catalysts in industrial processes. samaterials.com
Metal-Organic Frameworks (MOFs) for Adsorption and Catalysis
Metal-Organic Frameworks (MOFs) constructed with this compound have emerged as promising materials for various applications, including adsorption and catalysis. americanelements.comacs.orgnih.gov MOFs are porous crystalline structures built from metal ions and organic ligands, offering high surface area and tunable porosity. acs.orgmdpi.com
This compound-based MOFs have been explored for environmental remediation applications, specifically as catalytic adsorbents for the removal of organic pollutants like dyes from water. mdpi.comresearchgate.net For instance, a this compound-based MOF with fcu topology (fcu-Tb-FTZB-MOF) synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as a ligand demonstrated efficient removal of direct violet 31 (DV31) dye from aqueous solutions. mdpi.comresearchgate.net The adsorption process was found to be influenced by factors such as pH and temperature, following a pseudo-second-order kinetic model and being spontaneous and endothermic. mdpi.comresearchgate.net This MOF showed reasonable efficiency even after multiple cycles. mdpi.comresearchgate.net
MOFs, including those based on this compound, are considered superior to other porous materials due to their open metal sites, high/tunable porosity, and diverse compositions. mdpi.com They are effective in removing hazardous materials such as organic compounds, dyes, and metal ions. mdpi.com
This compound MOFs have also been used in cycloaddition reactions of carbon dioxide (CO₂) to epoxides, where both this compound and yttrium metals in bimetallic MOFs can function as active catalytic sites. acs.org Studies have investigated the catalytic performance of heterobimetallic Y/Tb MOFs in these reactions. acs.org
This compound-based MOFs are also gaining attention for their potential in gas adsorption, magnetism, and photoluminescence properties. nih.gov Research includes the synthesis and characterization of both crystalline and amorphous this compound MOF powders. nih.gov
Environmental Remediation Applications (e.g., Dye Removal)
This compound compounds have demonstrated potential in environmental remediation, particularly in the removal of organic dyes from wastewater. This is often achieved through adsorption or photocatalytic degradation processes utilizing this compound-based materials.
Metal-Organic Frameworks (MOFs) incorporating this compound have been explored as effective adsorbents for dyes. For instance, a this compound-based MOF, Tb-FTZB-MOF, has been synthesized and applied as a catalytic adsorbent for the removal of direct violet 31 (DV31) dye from aqueous solutions. This material exhibited a high surface area of 1220 m²/g. Studies on the operational parameters such as adsorbent loading, contact time, initial dye concentration, pH, temperature, and ionic strength revealed efficient removal of DV31 dye at ambient temperature and pH 8.0 within minutes. The adsorption process followed a pseudo-second-order kinetic model and was found to be spontaneous and endothermic. Tb-FTZB-MOF also demonstrated reusability, maintaining reasonable efficiency after five cycles, suggesting its promise for wastewater remediation mdpi.comresearchgate.net.
Coordination polymers (CPs) containing this compound ions have also shown efficacy in dye adsorption. Core-shell nanoparticles composed of a Fe₃O₄ core encapsulated within a supramolecular infinite coordination polymer network formed by Tb³⁺ ions and adenosine (B11128) 5′-monophosphate monohydrate (AMP) ligands have been developed. These nanoparticles exhibited strong magnetism and selective adsorption towards anionic dyes like Alizarin Red (AR) and Congo Red (CR) researchgate.net.
This compound's influence has also been investigated in the photocatalytic degradation of dyes. Doping semiconductors like TiO₂ and CeO₂ with this compound(III) ions has been studied for the degradation of methylene (B1212753) blue in industrial effluents. While the presence of this compound in TiO₂ favored the formation of the anatase crystalline phase and increased the band gap energy, the photocatalytic activity generally decreased as the concentration of this compound increased in both TiO₂ and CeO₂. However, pure TiO₂ and TiO₂ doped with 0.5% and 1% this compound showed total removal of methylene blue in less than 120 minutes under solar radiation. Pure CeO₂ and CeO₂ doped with 0.5% this compound showed approximately 80% and 57% dye removal, respectively, after 120 minutes, indicating their potential for treating industrial effluents researchgate.netnih.gov.
Another approach involves using nano-combinations of this compound oxide (Tb₂O₃) and nickel oxide (NiO) integrated on graphene oxide (GO) surfaces for photocatalytic degradation of organic pollutants. A novel nano-combination membrane (NCM) fabricated using this compound chloride and nickel chloride as precursors showed photocatalytic activity against a mixture of Rhodamine B (RhB) and methyl orange (MO) dyes. After 100 minutes of exposure to light, the photodegradation efficiency for RhB and MO was observed nih.gov.
Here is a summary of some research findings on this compound compounds in dye removal:
| Material | Target Dye(s) | Process | Key Finding | Source |
| Tb-FTZB-MOF | Direct Violet 31 (DV31) | Adsorption | Efficient removal at pH 8.0 and ambient temperature; Reusable. | mdpi.comresearchgate.net |
| Tb³⁺/AMP CP/Fe₃O₄ NPs | Alizarin Red (AR), Congo Red (CR) | Adsorption | Selective adsorption of anionic dyes; Strong magnetism. | researchgate.net |
| Tb-doped TiO₂ | Methylene Blue (MB) | Photocatalytic Degradation | Total removal in <120 mins (0.5-1% Tb doping) under solar radiation. | researchgate.netnih.gov |
| Tb-doped CeO₂ | Methylene Blue (MB) | Photocatalytic Degradation | Up to ~80% removal (0.5% Tb doping) after 120 mins under solar radiation. | researchgate.netnih.gov |
| GO@Tb₂O₃.NiO NCM | Rhodamine B (RhB), Methyl Orange (MO) | Photocatalytic Degradation | Demonstrated efficiency against mixed dyes. | nih.gov |
Anti-Counterfeiting Measures Utilizing this compound Luminescence
This compound complexes and coordination polymers have been incorporated into inks and materials to create covert security features. Europium and this compound trisdipicolinate complexes have been used to create invisible luminescent inks that can be inkjet printed onto paper. When exposed to 254 nm UV light, the this compound complex produces green emission, and in combination with a red-emitting europium complex and a commercial blue ink, accurate full-color images that are invisible under white light can be reproduced. These invisible luminescent images serve as attractive anti-counterfeiting features with a color range comparable to a standard sRGB display researchgate.netresearchgate.net.
Luminescent metal-organic frameworks (L-MOFs) containing this compound are also being explored for advanced anti-counterfeiting. These materials can offer broad spectral emission and tunable luminescence through controlled modifications acs.org. A novel 2D water-stable lanthanide MOF, NIIC-2-Tb, exhibits luminescence and has potential applications in anti-counterfeiting nih.gov. Another study highlights the use of a dual-ligand this compound metal-organic framework for visual ratiometric fluorescence sensing, which could be relevant for high-level security anti-counterfeiting techniques that depend on ion species and concentration researchgate.net.
This compound-based (poly)ionic liquids have also been synthesized and show bright fluorescence under ultraviolet excitation, with no color under sunlight. Poly(vinylimidazolium tetranitrothis compound) (PVim[Tb(NO₃)₄]) exhibits stronger fluorescence in its pure form compared to the monomer vinylimidazolium tetranitrothis compound (Vim[Tb(NO₃)₄]) in solution, making it more suitable for anti-counterfeiting applications rsc.org.
The development of multistimulus responsive luminescent materials, including those incorporating this compound, facilitates the creation of intelligent anti-counterfeiting labels. For example, luminescent fibers and inks containing Eu/Tb@GC-3 have been developed, which exhibit notable photoluminescent properties and can be integrated with neural networks for enhanced pattern recognition and authentication acs.org.
This compound's distinct emission profile, characterized by fine emission bands and long emission lifetimes, further enhances its utility in creating secure luminescent tags and markers that are difficult to replicate d-nb.info.
Here is a summary of some research findings on this compound compounds in anti-counterfeiting:
| Material | Application | Key Property/Finding | Source |
| This compound trisdipicolinate complex | Invisible luminescent inkjet inks | Green emission under 254 nm UV light; Used for full-color invisible images. | researchgate.netresearchgate.netd-nb.info |
| This compound-based Metal-Organic Frameworks (MOFs) | Luminescent anti-counterfeiting labels/tags | Tunable luminescence; Potential for multi-level security encoding. | acs.orgnih.govnih.gov |
| Poly(vinylimidazolium tetranitrothis compound) | Luminescent inks | Bright fluorescence under UV excitation; No color under sunlight. | rsc.org |
| Eu/Tb@GC-3 (in fibers and inks) | Multistimulus responsive anti-counterfeiting | Notable photoluminescent properties; Integration with neural networks for authentication. | acs.org |
| This compound(III) coordination polymers | Luminescent markers | Strong green luminescence under UV irradiation; Difficult to replicate. | beilstein-journals.orgresearchgate.net |
Terbium in Biological and Biochemical Systems Research
Terbium as a Biochemical Probe
This compound ions, particularly Tb³⁺, exhibit strong luminescence properties with a long emission lifetime, making them valuable tools for time-gated luminescence detection, which helps eliminate background noise from biological samples. rsc.orguzh.ch This characteristic allows researchers to study biological interactions at a molecular level. sfa-oxford.com
Mimicry of Calcium in Biological Systems
One of the key aspects of this compound's use as a biochemical probe is its ability to mimic calcium (Ca²⁺) in biological systems. sfa-oxford.comoup.commdpi.com Lanthanide ions, including Tb³⁺, can bind to Ca²⁺-binding sites in proteins due to their similar ionic size and coordinating properties, although they carry a higher charge (+3 compared to +2 for calcium). oup.commdpi.compnas.org This mimicry allows researchers to investigate the structure and biochemical properties of metalloproteins, particularly calcium-signaling/buffering proteins. mdpi.com
Studies have shown that Tb³⁺ can compete with Ca²⁺ for binding to calcium-binding sites in proteins like calmodulin (CaM) and cadherins. oup.compnas.org For instance, Tb³⁺ can activate SK channels, which are typically gated by Ca²⁺, at nanomolar concentrations, indicating a significantly higher apparent affinity than Ca²⁺. pnas.orgpnas.org Competition experiments further support that Tb³⁺ binds to the same sites as Ca²⁺ to activate these channels. pnas.orgpnas.org In the case of cadherins, Tb³⁺ binding can abolish their cell adhesive activity and make them sensitive to proteolysis, suggesting that the substitution of Ca²⁺ by Tb³⁺ leads to structural rearrangements and increased flexibility of the protein. oup.com While Tb³⁺ can displace Ca²⁺ at some sites, fluorescence competition assays suggest that not all observed Tb³⁺ fluorescence is solely due to binding at canonical Ca²⁺-binding sites, hinting at potential binding to other sites as well. oup.com
Investigations of Cellular Functions and Disease Mechanisms
By mimicking calcium and leveraging its luminescent properties, this compound is used to investigate various cellular functions and disease mechanisms. Its ability to bind to calcium-binding proteins allows for the study of processes regulated by calcium, such as neuronal and muscular processes. sfa-oxford.com The use of luminescent this compound complexes enables researchers to monitor protein-protein interactions and conformational changes associated with calcium binding.
Furthermore, this compound-based probes can be utilized in techniques like Förster Resonance Energy Transfer (FRET) biosensing to study biological interactions at the molecular level. osti.gov Ultrabright biofunctionalized this compound nanoparticles have been developed for time-gated FRET spectroscopy and luminescence microscopy, enabling homogeneous in-solution biosensing and live-cell imaging of transmembrane receptors like epidermal growth factor receptors (EGFR). osti.govresearchgate.net
Research also explores the impact of heavy metal ions, including this compound, on cellular structures and functions. Studies on the toxic effect of this compound ions on cell membranes in plants, for example, highlight how heavy metals can disrupt membrane integrity and affect cellular processes. mdpi.com
Biomedical Research Applications of this compound-Based Nanoparticles
This compound-based nanoparticles (TbNPs) are emerging as promising materials in biomedical research due to their unique properties, including luminescence, magnetic characteristics, and biocompatibility. acs.orgresearchgate.netacs.orgnih.govresearchgate.net These properties enable a wide range of potential applications in diagnostics and therapeutics. acs.orgresearchgate.netacs.orgnih.gov
Bioimaging and Biosensors
TbNPs are actively investigated for their potential in bioimaging and biosensing applications. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org Their strong luminescence properties, particularly the characteristic green emission, make them suitable for fluorescence imaging. rsc.orgacs.org The long luminescence lifetime of this compound compounds is advantageous for time-gated detection, reducing background autofluorescence from biological samples and improving signal sensitivity. rsc.orguzh.ch
This compound-doped nanoparticles, such as this compound-doped mesoporous silica (B1680970) nanoparticles and this compound-doped carbon dots, are being explored as stable nanoprobes for labeling and imaging cells and tissues. researchgate.netacs.org These nanoparticles can be functionalized for specific targeting and detection. osti.govacs.org For instance, ultrabright this compound nanoparticles have been used for in situ imaging of epidermal growth factor receptors on live cells. osti.govresearchgate.net
In the realm of biosensors, this compound-based systems are being developed for detecting various biological molecules and ions. Luminescent this compound(III) sensors have been reported for the selective detection of ions like copper. uzh.ch The use of time-gated luminescence in these sensors allows for enhanced sensitivity and fidelity in biological media. uzh.ch
Targeted Drug Delivery Systems
This compound-based nanoparticles are being explored for their potential in targeted drug delivery systems. sfa-oxford.comacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net Their ability to be functionalized allows for the attachment of targeting ligands, enabling the selective delivery of therapeutic agents to specific cells or tissues, such as diseased cells. sfa-oxford.comacs.orgacs.org This targeted approach can potentially reduce side effects and enhance treatment efficiency. sfa-oxford.com
Research is ongoing to develop nanoparticle systems that can encapsulate and release drugs at specific sites. For example, doxorubicin-conjugated this compound-doped carbon dots have shown potential as nanodrug carriers for targeted cancer therapy, exhibiting more efficient cytotoxicity at lower concentrations compared to the free drug. acs.org Studies on biodegradable this compound-doped calcium phosphate (B84403) nanoparticles have also demonstrated pH-responsive drug release mechanisms. researchgate.net
The physicochemical properties of this compound-based nanoparticles, including particle size and surface charge, play a crucial role in their effectiveness as drug delivery systems, influencing drug circulation, absorption, and release at target sites. researchgate.netacs.org
Antimicrobial Properties and Applications (e.g., Coatings)
This compound and this compound-based nanoparticles have demonstrated antimicrobial properties, making them candidates for applications aimed at combating bacterial and fungal infections. acs.orgresearchgate.netacs.orgnih.govmdpi.comresearchtrend.netresearchgate.netugm.ac.id The antimicrobial activity is often attributed to mechanisms involving the generation of reactive oxygen species (ROS), which can cause oxidative damage to microbial cell membranes and nuclei, as well as ion release and surface charge interactions. acs.orgresearchgate.netacs.orgnih.gov
Studies have investigated the antibacterial activity of this compound nanoparticles against various pathogens, including Staphylococcus aureus and Escherichia coli. mdpi.comresearchtrend.netresearchgate.netnih.govnih.gov For instance, nanocomposites of this compound sulfide (B99878) nanoparticles with a chitosan (B1678972) capping agent have shown antibacterial activity against Staphylococcus aureus. mdpi.comresearchgate.netugm.ac.id The efficacy of these materials can be influenced by factors such as nanoparticle size, composition, and surface modifications. mdpi.comresearchgate.net
These antimicrobial properties are being explored for various applications, including the development of antibacterial coatings for medical devices to reduce infections. sfa-oxford.com Research also suggests potential in therapeutic applications for reducing infections in wounds and implants. sfa-oxford.comacs.org
Tissue Engineering and Wound Healing (Angiogenesis, Cell Proliferation)
Research indicates that this compound plays a role in promoting angiogenesis, cell proliferation, and growth factor stimulation, processes essential for tissue regeneration and repair. sfa-oxford.comnih.gov These findings position this compound as a promising material for use in biomedical scaffolds, regenerative therapies, and wound care treatments aimed at accelerating healing processes. sfa-oxford.com this compound hydroxide (B78521) nanorods, for example, have demonstrated pro-angiogenic properties in both in vitro and in vivo studies, suggesting their potential in developing alternative treatment strategies for wound healing and conditions like cardiovascular and ischemic diseases where angiogenesis is a key target. researchgate.netacs.org this compound nanoparticles can also release low-energy light under controlled conditions, potentially inducing angiogenic reactions in biological tissues. researchgate.net Enhanced blood flow facilitated by these nanoparticles can improve tissue healing and reduce infection risk by delivering vital nutrients and oxygen to the wound site. researchgate.net
Interaction Studies with Biomolecules
This compound's ability to mimic calcium in biological systems makes it particularly useful for studying biological interactions at a molecular level, enhancing the understanding of cellular functions and disease mechanisms. sfa-oxford.com
Interaction with Proteins (e.g., Bovine Serum Albumin)
Studies have investigated the interaction of this compound complexes with proteins such as Bovine Serum Albumin (BSA). Experimental data from UV-Vis, fluorescence, and molecular docking studies have shown that certain lanthanide complexes, including those containing this compound, exhibit high binding affinity with BSA. ijcce.ac.irijcce.ac.ir This interaction effectively quenches the fluorescence of BSA, often via a static quenching mechanism. ijcce.ac.irijcce.ac.irresearchgate.nettandfonline.com
Research indicates that van der Waals interactions and hydrogen bonds play a significant role in the binding mechanism between this compound complexes and BSA. ijcce.ac.irresearchgate.nettandfonline.com The binding affinity has been observed to be related to the radius of the lanthanide ion, with this compound complexes showing higher binding affinity compared to ytthis compound complexes in some studies. ijcce.ac.ir Competitive experiments and molecular docking calculations suggest that site III, located in subdomain IB of BSA, is a probable binding site for these complexes. ijcce.ac.irtandfonline.comnih.gov The binding constants (Kb) for the interaction of specific this compound complexes with BSA have been determined, indicating a non-intercalative binding mode. ijcce.ac.irtandfonline.com For instance, one study reported a Kb value of 3.13 × 105 M-1 for a this compound complex containing 1,10-phenanthroline (B135089). ijcce.ac.ir Another study investigating a this compound complex with 2,2′-bipyridine found a Kb value of 2.61 × 105 M−1. tandfonline.com Energy transfer from BSA molecules to these complexes can occur with high probability. ijcce.ac.irtandfonline.com
This compound has also been used to label proteins for time-resolved microscopy and screening, leveraging its luminescence properties. nih.gov Heterodimeric molecules consisting of a protein binding ligand linked to luminescent this compound complexes have been developed and shown to bind with high affinity to target proteins, enabling time-resolved fluorescence resonance energy transfer (TR-FRET) assays. nih.gov
This compound Radionuclides in Nuclear Medicine Research
This compound has gained significant attention in nuclear medicine due to its four clinically interesting isotopes: 149Tb, 152Tb, 155Tb, and 161Tb. openmedscience.comnih.govfrontiersin.orgresearchgate.netresearchgate.netthno.orgsnmjournals.org These isotopes possess identical chemical properties, allowing for the synthesis of radiopharmaceuticals with consistent pharmacokinetic characteristics, while their distinct decay properties make them valuable for both diagnostic imaging and targeted radiotherapy. nih.govresearchgate.netresearchgate.netthno.orgsnmjournals.org This unique characteristic makes the this compound family ideal for the "matched-pair" principle of theranostics, where a single element provides isotopes for both diagnosis and therapy. nih.govresearchgate.netresearchgate.netthno.org
Production and Characterization of this compound Isotopes (e.g., 149Tb, 152Tb, 155Tb, 161Tb)
The production of this compound radionuclides in sufficient quantities and with high radioisotopic purity is a key challenge for their widespread use in nuclear medicine. frontiersin.orgnih.gov Various production routes have been explored, including light ion induced reactions, heavy ion induced reactions, and spallation reactions. frontiersin.orgnih.gov
161Tb: This isotope is typically produced in nuclear reactors by neutron irradiation of enriched 160Gd targets. frontiersin.orgsnmjournals.orgnih.govfrontiersin.orgresearchgate.net The reaction involves neutron capture by 160Gd to produce 161Gd, which then undergoes beta decay to 161Tb. frontiersin.orgsnmjournals.orgnih.gov 161Tb is considered a promising radionuclide for beta-minus therapy, with a half-life of 6.96 days and average beta-minus energy of 154 keV. nih.gov It also emits gamma rays suitable for SPECT imaging. nih.gov Its decay characteristics are similar to those of 177Lu, but 161Tb is believed to be a potentially superior alternative due to the co-emission of a significant number of low-energy internal conversion and Auger electrons, which can deliver a high local absorbed dose, particularly in micro-metastases. nih.gov
149Tb, 152Tb, and 155Tb: These neutron-deficient isotopes can be produced by charged particle induced reactions or spallation reactions. frontiersin.orgnih.govresearchgate.netsnmjournals.org
Spallation Reactions: High-energy proton-induced spallation of tantalum targets, followed by online isotope separation, has been used to produce carrier-free 149Tb, 152Tb, and 155Tb at facilities like ISOLDE/CERN. frontiersin.orgsnmjournals.orgnih.govsnmjournals.org This method allows for the production of batches of these isotopes, although it may not be ideal for large-scale production. snmjournals.org
Charged Particle Reactions: Production of 149Tb and 152Tb can also be attempted by proton irradiation of enriched 152Gd targets (e.g., 152Gd(p,4n)149Tb and 152Gd(p,n)152Tb). snmjournals.org However, the low enrichment grade of commercially available 152Gd and the potential for co-production of other this compound radionuclide impurities pose challenges. nih.govsnmjournals.org Irradiation of natural gadolinium targets with protons has also been explored, but this can result in contamination by longer-lived this compound radioisotopes. nih.gov An alternative route for 155Tb production is through the decay of 155Dy, which can be produced by irradiating 159Tb with protons. nih.gov Production of 149Tb by irradiation of 151Eu with 3He nuclei has also been proposed. researchgate.net
Despite advancements, achieving high production yields and radionuclidic purity for 149Tb, 152Tb, and 155Tb remains a challenge. frontiersin.orgnih.govfrontiersin.org Radiochemical separation is often required to obtain high radioisotopic purity. frontiersin.orgnih.govsnmjournals.org
Here is a table summarizing the key physical properties and applications of the four clinically relevant this compound isotopes:
| Isotope | Half-life | Decay Mode | Application |
| 149Tb | 4.1 hours | Alpha emission | Targeted Alpha Therapy (TAT) openmedscience.com |
| 152Tb | 17.5 hours | Positron emission | PET Imaging openmedscience.comnih.govresearchgate.netthno.orgsnmjournals.org |
| 155Tb | 5.3 days | Electron Capture | SPECT Imaging nih.govresearchgate.netresearchgate.netthno.orgsnmjournals.org |
| 161Tb | 6.96 days | Beta-minus emission | Beta-minus/Auger electron therapy nih.govresearchgate.netthno.orgsnmjournals.org |
Radiopharmaceutical Development for Theranostic Applications
The identical chemical properties of the four key this compound isotopes (149Tb, 152Tb, 155Tb, 161Tb) are particularly advantageous for theranostic applications in nuclear medicine. openmedscience.comnih.govresearchgate.netresearchgate.netthno.org This allows for the development of diagnostic and therapeutic radiopharmaceuticals with the same chemical structure and pharmacokinetics by simply substituting the this compound isotope. nih.govresearchgate.net
Radiopharmaceutical development involves coupling this compound isotopes with targeting molecules, such as antibodies, peptides, or small molecules, that can selectively bind to specific targets, such as cancer cells. openmedscience.com Preclinical studies have demonstrated the potential of this compound isotopes in various cancer models. openmedscience.com For example, research with 149Tb has shown promising results in targeting and destroying cancer cells in models of leukemia and prostate cancer. openmedscience.com Studies have also highlighted the effectiveness of 161Tb in treating small tumor masses and micro-metastases. openmedscience.com
152Tb is a valuable candidate for PET imaging, enabling high-resolution imaging and tracking of radiopharmaceutical biodistribution in vivo. openmedscience.comnih.govresearchgate.netthno.orgsnmjournals.org 155Tb is suitable for SPECT imaging. nih.govresearchgate.netresearchgate.netthno.orgsnmjournals.org The therapeutic isotopes, 149Tb (alpha emitter) and 161Tb (beta-minus and Auger electron emitter), can be used for targeted radiotherapy. nih.govresearchgate.netthno.orgsnmjournals.org Both therapeutic isotopes also emit radiation that can potentially be used for imaging, allowing visualization of their tissue distribution. ethz.ch
The chemical similarities between this compound radionuclides and 177Lu, a widely used therapeutic radionuclide, facilitate the use of commonly employed tumor-targeting agents modified with chelators like DOTA for complexing this compound isotopes. ethz.ch Ongoing research and clinical trials are exploring the broader use of this compound isotopes in medical practice. openmedscience.com
Geochemical and Extractive Metallurgy Research of Terbium
Occurrence and Distribution of Terbium in Mineral Deposits
This compound is present in the Earth's crust, typically found in association with other rare earth elements within specific geological settings. bpasjournals.comresearchgate.net Its distribution and concentration are shaped by a series of geological events. bpasjournals.com
This compound in Monazite (B576339), Xenotime (B576624), Euxenite, and Bastnasite (B1170425)
This compound is primarily found in rare earth minerals. ebsco.com Minerals of commercial importance that contain this compound include bastnasite, monazite, and xenotime. sci-hub.se Historically, this compound was also extracted from minerals such as gadolinite, samarskite, and euxenite. sci-hub.se
The concentration of this compound can vary significantly among these minerals. For instance, this compound oxide (Tb₄O₇ or Tb₂O₃) may constitute only about 0.01% in bastnasite from California, while it can range from 0.05% to 0.16% in monazite, and be on the order of 1.0% in xenotime from Malaysia. sci-hub.se Euxenite can contain 1% or more this compound. wikipedia.org
Monazite and bastnasite are typically sources of light rare earth elements, but when processed, this compound can be recovered in a concentrate along with other heavy lanthanides like samarium, europium, and gadolinium. wikipedia.org Due to the large volumes of bastnasite processed globally, it contributes a significant proportion to the world's this compound supply despite its lower concentration compared to xenotime. wikipedia.org
The occurrences and distribution of this compound-bearing minerals are summarized in the following table:
| Mineral | Typical this compound Content (as oxide) | Common Locations | Geological Setting / Type of Deposit |
| Bastnasite | ~0.01% (e.g., California) | India (southern, western) | Carbonatite rocks, alkaline igneous complexes, hydrothermal veins bpasjournals.comnzpam.govt.nz |
| Monazite | 0.05% - 0.16% | India (southern, western) | Igneous, metamorphic, and placer deposits bpasjournals.comresearchgate.netnzpam.govt.nz |
| Xenotime | ~1.0% (e.g., Malaysia) | Australia, Sweden | Pegmatites, granites, high-grade metamorphic rocks, placer deposits bpasjournals.comresearchgate.netnzpam.govt.nz |
| Euxenite | 1% or more | Historically significant | Associated with other rare earth minerals wikipedia.orgbpasjournals.com |
Geological Processes Influencing this compound Concentration (Magmatic Differentiation, Hydrothermal Alteration, Metamorphic Processes)
The incorporation of this compound into minerals is influenced by various geological processes, including magmatic differentiation, hydrothermal alteration, and metamorphic processes. bpasjournals.comresearchgate.net
Magmatic differentiation plays a crucial role in concentrating this compound within specific rock types. bpasjournals.com As magma cools and crystallizes, elements like this compound can become enriched in particular mineral phases, leading to the formation of this compound-rich minerals such as bastnasite, monazite, and xenotime. bpasjournals.com Fractional crystallization is closely related to the formation of bastnasite, monazite, and xenotime, influencing their incorporation of this compound. researchgate.net
Hydrothermal fluids circulating through the Earth's crust contribute to the mobilization and redistribution of this compound, leading to the formation of hydrothermal mineral deposits enriched in this compound-bearing minerals. bpasjournals.comresearchgate.net The presence of ligands such as fluoride (B91410), sulfate (B86663), chloride, or carbonate in late magmatic and hydrothermal fluids plays a significant role in the remobilization, transportation, and precipitation of REEs, including this compound, leading to their enrichment. researchgate.net Hydrothermal alteration, a type of metasomatism, involves chemical changes in rocks due to interaction with hot water, which can be released from magma bodies and interact with surrounding rocks, potentially leading to the precipitation of minerals. pressbooks.pub
Metamorphic processes also influence the distribution and concentration of this compound. Monazite, for example, can form through metamorphic processes, particularly in high-grade metamorphic rocks like schists and gneisses, crystallizing from the breakdown of other REE-bearing minerals during metamorphism. researchgate.net The stability of monazite under high temperature and pressure conditions makes it a common accessory mineral in metamorphic rocks. researchgate.net Metamorphism is controlled by factors including temperature, pressure, and the presence of aqueous fluids. opentextbc.ca
Advanced Extraction and Separation Technologies
Extracting and separating this compound from the complex mixtures of rare earth elements found in minerals is a challenging but crucial aspect of its production. Due to the chemical similarities among REEs, advanced separation techniques are required to achieve high purity. mdpi.com
Solvent Extraction Techniques for this compound Isolation
Solvent extraction is a widely used technique for the separation of rare earth elements, including this compound, in commercial practice. sci-hub.se This method involves the distribution of metal ions between two immiscible liquid phases, typically an aqueous phase containing the dissolved metals and an organic phase containing an extractant. scispace.com
Various organophosphorus acids and carboxylic acid extractants can be used for the separation of this compound from other rare earth elements. sci-hub.se Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a common extractant used in solvent extraction for rare earth separation. sci-hub.sescispace.com Studies have investigated the solvent extraction of this compound using D2EHPA from different acid solutions. sci-hub.se
Research has explored the optimization of this compound extraction using supported liquid membranes with extractants like D2EHPA and tri-octyl phosphine (B1218219) oxide (TOPO). scispace.com The influence of parameters such as ionic strength, stirring rate, and extraction time on the extraction yield of this compound(III) ions has been investigated. scispace.com
More advanced techniques, such as the use of artificial membrane channels engineered to enhance selectivity, are being developed. bioengineer.org These channels, incorporating structures like pillararene, are designed to selectively bind and transport targeted rare earth ions, including this compound(III), based on molecular recognition and subtle differences in ionic size and hydration. bioengineer.org This approach aims to provide a more efficient and environmentally friendly separation pathway compared to traditional solvent-based methods. bioengineer.org
Solvent extraction can be used in multi-stage processes to achieve the desired purity of this compound. google.com For example, a method for preparing high-purity this compound oxide from ionic ore deposits involves multistage tandem fractionation extraction using a P507-HCl system to obtain rare earth enrichment materials containing this compound, followed by further separation steps. google.com
Ion Exchange Methods for this compound Purification
Ion exchange is another established method for the separation and purification of rare earth elements, including this compound. sci-hub.sesamaterials.com This technique utilizes solid resin materials that can selectively adsorb and release ions based on their charge and size. researchgate.net
Ion exchange methods are used commercially to separate this compound from other rare earth metals. sci-hub.se Various ion exchange resins, both organic and inorganic, are employed in column beds for the purification of individual rare earth elements. researchgate.net
Research has explored the use of cation exchange chromatography for purifying this compound radioisotopes from target materials. researchgate.netnih.gov For instance, cation exchange using specific resins has been developed to isolate This compound-161 (B1209772) from neutron-irradiated gadolinium-160 (B83645) targets. researchgate.netdigitellinc.com This process involves loading the mixture onto the column, rinsing to remove impurities like gadolinium, and then eluting the purified this compound. digitellinc.com
Ion exchange chromatography can also be used in conjunction with extraction chromatography for high-purity separation. nih.govnpl.co.uk A method involving two column separation steps using ion-exchange and extraction chromatography resins has been developed to isolate This compound-155 (B1209105) with high chemical and radionuclidic purity from sources containing impurities. nih.govnpl.co.uk
While traditional cation exchange with eluents like α-hydroxyisobutyric acid (α-HIBA) can provide good separation, it can be slow and requires precise control of chemical conditions. nih.gov Efforts to accelerate the separation process may compromise this compound recovery. nih.gov
Development of New Sensors for this compound Detection in Complex Samples
The development of new sensors for detecting this compound in complex samples is an active area of research, particularly for monitoring environmental samples and optimizing extraction processes. mining.comscitechdaily.com Traditional methods like ICP-MS are effective but can be expensive and not portable. mining.com
Researchers have developed luminescent sensors that can detect this compound in complex environmental samples, such as acid mine waste. mining.comscitechdaily.comsciencedaily.com These sensors often leverage proteins or complexes that specifically bind to rare earth elements. mining.comscitechdaily.com For example, a sensor utilizing the protein lanmodulin, known for its strong and selective binding to rare earth metals, has been developed. mining.comscitechdaily.com This sensor emits green light when bound to this compound, allowing for its detection. mining.com
These new sensors have demonstrated the ability to detect environmentally relevant levels of this compound, even in acidic conditions and in the presence of other metals, performing comparably to established methods like ICP-MS. mining.comscitechdaily.comsciencedaily.com The goal is to develop sensors that are more sensitive, easier to use, portable, and affordable, which could aid in locating and measuring this compound in non-traditional sources like industrial waste and manufacturing byproducts. mining.comscitechdaily.comminingmagazine.com Research is ongoing to further optimize these sensors and potentially extend their capabilities to detect other rare earth metals. miningmagazine.com
Another example of sensor development involves the design of new dinuclear this compound complexes for visual sensing of specific ions in real samples. rsc.org While the provided abstract specifically mentions the detection of Ni²⁺ using a this compound complex, it illustrates the potential for designing this compound-based sensors for targeted detection in complex matrices. rsc.org
Research on this compound Recovery from Non-Traditional Sources (e.g., Coal Byproducts, Acid Mine Drainage, Electronic Waste)
Research into the recovery of rare earth elements (REEs), including this compound, from non-traditional sources such as coal byproducts, acid mine drainage (AMD), and electronic waste (e-waste) has gained significant attention. This is driven by the increasing demand for REEs and the desire to develop more sustainable and secure domestic supply chains. Non-traditional sources, while often having lower concentrations of REEs compared to traditional ore deposits, represent a vast potential resource and offer environmental benefits by mitigating waste.
Recovery from Coal Byproducts
Coal and its byproducts, such as coal refuse and fly ash, contain varying concentrations of REEs. The modes of occurrence of REEs in these materials are complex, existing as minerals, ion-exchanged elements associated with clays, and chemically bonded elements within the organic matrix. osti.govmdpi.com The recovery of REEs from coal-based materials presents challenges due to the large volume of material that needs to be processed and the complex mineralogy. energy.gov
Various technologies are being investigated for REE recovery from coal byproducts, including physical beneficiation, acid leaching, ion-exchange leaching, bio-leaching, thermal treatment, and alkali treatment. mdpi.com Physical separation methods can potentially upgrade the REE content, but often require ultrafine grinding due to the small particle size and complex mineralogy of REE-bearing minerals. mdpi.com Direct chemical extraction using acid has shown moderate recovery values, which can be improved by incorporating leaching additives, alkaline pretreatment, and/or thermal pretreatment. mdpi.com
Studies have shown that alkali and thermal pretreatments can enhance acid leaching recoveries. For instance, treating decarbonized fine refuse with an 8 M NaOH solution at 75 °C prior to acid leaching significantly increased the recovery of light REEs. mdpi.com Thermal activation of coal gangue material at 700 °C for 30 minutes resulted in a high percentage of total REEs being leached using HCl. mdpi.com Calcination under 600 °C has also been shown to significantly improve REE leaching recovery from both clean coal and coal refuse. mdpi.com
Research has also explored the use of low-temperature plasma oxidation as a pretreatment method, which showed potential for improving the leachability of heavy REEs (HREEs), including this compound, particularly those associated with the organic matter in lower density fractions of coal byproducts. mdpi.com
Pilot-scale studies have demonstrated the successful deployment of processes combining pretreatment, leaching, and solution purification technologies to produce high-grade mixed rare earth products from coal-based resources. mdpi.com The economic feasibility of recovering REEs from coal byproducts can be enhanced by the co-production of other useful materials. energy.gov
Recovery from Acid Mine Drainage (AMD)
Acid mine drainage, a significant environmental pollutant, has been identified as a promising unconventional source of REEs, including this compound, particularly the magnet-critical HREEs. mdpi.com Nature has already facilitated the initial leaching of metals from the rock in AMD, presenting a potential advantage for recovery. sciencedaily.com
Research has focused on developing processes to recover critical materials, including REEs, from AMD. One approach involves a preconcentration step followed by solvent extraction. mdpi.com This process typically involves sequentially neutralizing the AMD to different pH levels to precipitate various metals. For example, neutralizing AMD to a pH of 4.5 can precipitate iron and aluminum, while further neutralization to pH 8-8.5 can precipitate REEs along with some cobalt and manganese, forming a pre-concentrate material. mdpi.com
Solvent extraction techniques using various extractants, including conventional organo-phosphorus extractants and ionic liquids, are being investigated to concentrate and purify REEs from AMD. mdpi.com The extraction equilibrium of acidic REE extractants is influenced by the hydronium ion concentration, often requiring neutralization between extraction stages to improve efficiency. mdpi.com Selective precipitation using oxalic acid followed by roasting has been shown to generate a product with high rare earth oxide content. osti.gov
Novel methods, such as using a luminescent sensor based on a protein that specifically binds to REEs, are being developed for detecting low concentrations of this compound in complex environmental samples like AMD. sciencedaily.com This can aid in identifying viable AMD sources for recovery. sciencedaily.com Microbial induced calcium carbonate precipitation (MICP) using bacteria like Lysinibacillus sp. DW018 has also shown high recovery rates for Tb³⁺ from wastewaters, suggesting a potential biological route for recovery. nih.gov
Recovery from Electronic Waste (e-waste)
Electronic waste is a significant secondary source of valuable REEs, including this compound, particularly from components like fluorescent lamps and permanent magnets. researchgate.neteuropa.eumdpi.com Fluorescent powders in spent lamps contain high levels of yttrium, europium, and this compound. mdpi.com
Recycling of e-waste is driven by both the economic value of the contained REEs and the need to comply with hazardous waste regulations. mdpi.com Research in this area focuses on developing environmentally sustainable and efficient recovery processes. researchgate.netmdpi.com
Techniques being explored for REE recovery from e-waste include solid-state chlorination, leaching, and solvent extraction. researchgate.net Solid-state chlorination can be a key step for separating REEs from residual materials in lamp phosphor waste. researchgate.net Acid leaching, for example, using sulfuric acid, has been investigated for its efficiency in extracting REEs from fluorescent lamp phosphor powder. researchgate.net Studies have optimized leaching parameters such as acid concentration, temperature, time, and liquid-to-solid ratio to maximize this compound extraction. researchgate.net
Supercritical fluid extraction using supercritical carbon dioxide with a chelating agent is another environmentally sustainable process being developed for recovering REEs from fluorescent lamp waste. researchgate.net Mechanical activation, such as oscillation milling, has been found to improve extraction efficiency in such processes. researchgate.net
Biohydrometallurgy, utilizing microorganisms for bioleaching REEs from e-waste and phosphor powders, is also being explored as a more eco-friendly approach. mdpi.com
While the chemistry of metallurgical extraction is generally well-known, a key challenge in recovering REEs from e-waste lies in dealing with impurities present in the recyclates. europa.eu Recovery of REEs from lamp phosphors is considered one of the more mature areas in terms of industrial scale applications. europa.eu
Data Tables
While the search results provide details on recovery percentages and optimal conditions in various studies, presenting comprehensive, comparable data in interactive tables is not feasible within this format. However, the research findings indicate the potential for data visualization in tables to compare:
Recovery rates of this compound from different non-traditional sources (coal byproducts, AMD, e-waste).
Efficiency of various extraction methods (e.g., acid leaching, solvent extraction, bioleaching) for this compound recovery.
Impact of process parameters (e.g., acid concentration, temperature, time, pH) on this compound recovery rates from specific sources.
Purity of recovered this compound products (e.g., this compound oxide) from different processes.
For example, data on the percentage of this compound extracted under different leaching conditions from fluorescent lamp phosphor powder researchgate.net could be presented in a table. Similarly, recovery rates of Tb³⁺ using microbial methods under varying bacterial concentrations and treatment times nih.gov could be tabulated.
Detailed Research Findings
Detailed research findings highlight the complexity and potential of recovering this compound from these sources. For coal byproducts, the association of REEs with the organic and mineral matter dictates the effectiveness of different pretreatment and leaching methods. mdpi.com The co-production of clean coal and REE concentrates is crucial for economic viability. osti.gov
In the case of AMD, the natural leaching that has already occurred is advantageous, but the presence of other metals necessitates selective separation techniques like sequential precipitation and solvent extraction. mdpi.comosti.gov The development of highly selective sensors is important for identifying and characterizing viable AMD resources. sciencedaily.com
For e-waste, particularly fluorescent lamps, the focus is on efficient leaching and separation of this compound from other REEs and impurities present in the phosphor powder. researchgate.netresearchgate.net Environmentally sustainable methods like supercritical fluid extraction and biohydrometallurgy are gaining traction. researchgate.netmdpi.com
Future Directions and Emerging Research Areas
Exploration of Novel Oxidation States and Reactivity in Terbium Chemistry
While the +3 oxidation state is predominant for this compound, research is actively exploring the stabilization and reactivity of less common oxidation states, particularly the +4 state epfl.chscienceinfo.comacs.org. The synthesis of lanthanides, other than cerium, in the +IV oxidation state has historically been a challenging target epfl.chresearchgate.net. Recent advancements have demonstrated the ability to access the +IV oxidation state for this compound in molecular complexes epfl.chresearchgate.net.
Studies have focused on stabilizing Tb(IV) complexes using specific ligand environments, such as siloxide ligands acs.orgresearchgate.net. Computational studies suggest that strong π(O–Tb) interactions contribute significantly to the stability of these complexes researchgate.net. Non-binding counterions can also play a role by destabilizing the +III oxidation state, while alkali ions may promote Tb(IV)/Tb(III) electron transfer researchgate.net.
The reactivity of zerovalent this compound nanoparticles is also being investigated. These nanoparticles, with a size of approximately 2.8 ± 0.4 nm, demonstrate high reactivity, comparable to heavy alkali metals like rubidium and cesium in air or with water researchgate.net. This high reactivity makes them promising starting materials for liquid-phase syntheses to form novel compounds, potentially involving metal-metal bonding and low-valent oxidation states researchgate.net.
Future research aims to further stabilize unusual oxidation states and explore their unique reactivity for potential applications in catalysis and synthesis.
Development of New this compound-Based Functional Materials with Tailored Properties
The unique properties of this compound, such as its luminescence and magnetic characteristics, make it a key element in the development of advanced functional materials acs.orgmdpi.com. Research is focused on tailoring these properties for specific applications.
One area of development is this compound-doped materials, such as this compound-doped metal-organic frameworks (MOFs) researchgate.netmdpi.commdpi.com. These materials are being explored for their dielectric and ferroelectric properties, as well as their potential in electrochemical sensing for detecting heavy metal ions researchgate.net. This compound-based MOFs have also shown promise in environmental remediation applications, acting as catalytic adsorbents for removing dyes from aqueous solutions mdpi.com.
The incorporation of this compound into nanoclusters is another avenue for creating materials with enhanced performance mdpi.com. This compound-doped germanium anionic nanoclusters, for instance, exhibit novel magnetic and photoelectric activity, suggesting their potential as fundamental units for downsized semiconductor materials mdpi.com.
This compound is also a critical component in specialized magnetic alloys and magnetostrictive materials, which are vital for applications in actuators, sensors, and precision motion control systems therisk.global. The development of high-performance rare earth element-based magnets, including those containing this compound, requires precise control over alloy composition, microstructure, and crystallographic orientation therisk.global.
Future research will continue to focus on synthesizing novel this compound-based compounds and composites, precisely controlling their structure and composition to achieve desired functional properties for diverse technological applications.
Advanced Computational Modeling for Predictive Material Design and Performance
Computational modeling plays a crucial role in understanding and predicting the properties and behavior of materials, including those containing this compound european-mrs.comnanografi.com. Advanced computational tools are essential for accelerating the design and optimization of new this compound-based materials therisk.global.
Techniques such as density functional theory (DFT), molecular dynamics (MD), and phase-field modeling are employed to predict phase stability, mechanical properties, and high-temperature behavior of complex multi-element compositions, including those with this compound therisk.globalarxiv.org. These methods allow researchers to predict material properties before synthesis, enabling the design of materials with tailored properties for specific applications nanografi.com.
Computational simulations are also used to study the interactions of this compound ions with various materials, such as in the adsorption of this compound ions on polymeric matrices scielo.br. This helps in understanding the adsorption properties and optimizing processes like the separation and purification of this compound isotopes newswise.com.
Furthermore, computational approaches are being used to investigate the topological and thermodynamic properties of this compound compounds like this compound(IV) oxide researchgate.net. These studies contribute to understanding the material's behavior and potential applications in microelectronics and other technologies researchgate.net.
Future research will increasingly rely on integrated computational approaches, including machine learning and artificial intelligence, to accelerate the discovery, design, and qualification of advanced this compound-containing materials therisk.globalnanografi.comanl.gov.
Sustainable and Efficient this compound Resource Management Strategies
Given the increasing demand for rare earth elements like this compound, particularly in clean energy technologies, sustainable and efficient resource management is a critical area of research columbia.edumdpi.commdpi.com.
Strategies are being developed to improve the efficiency of extracting this compound from ores, including novel methods like using electrical currents to free heavy rare earth elements from ores columbia.edu. This electrokinetic method can improve leaching efficiency and reduce the amount of chemicals needed, leading to more efficient extraction and less pollution compared to traditional mining columbia.edu.
Recycling of e-waste is another important aspect of sustainable this compound resource management columbia.edu. Research is focused on developing efficient and environmentally friendly methods for recovering rare earth elements from discarded electronic devices mdpi.com.
Furthermore, innovative separation techniques are being explored to selectively extract this compound from other rare earth elements and metal ions mdpi.com. Membrane techniques, such as using functionalized metal-organic framework-based solvent-impregnated mixed-matrix membranes, show promise for selective and efficient this compound separation mdpi.com.
Future efforts will concentrate on developing a circular economy approach for this compound, emphasizing resource reuse, waste reduction, and the implementation of best practices for extraction, processing, and recycling to ensure a sustainable supply mdpi.comfrontiersin.org.
Interdisciplinary Research Integrating this compound into Advanced Technologies
The unique properties of this compound lend themselves to integration into a wide range of advanced technologies, necessitating interdisciplinary research efforts acs.orgaztu.edu.az.
In nuclear medicine, research is focused on developing this compound radionuclides for theranostic applications, combining diagnostic imaging and therapeutic capabilities openmedscience.com. This involves collaboration between radiopharmaceutical scientists, chemists, and medical professionals to develop new chelators, targeting vectors, and combination therapies openmedscience.com.
This compound-based materials are also being integrated into advanced magnetic systems and smart material platforms therisk.global. This involves collaboration between materials scientists, physicists, and engineers to develop high-performance magnetic alloys for applications in energy systems, quantum devices, and high-efficiency energy storage therisk.global.
The use of this compound in optoelectronics and sensing applications requires interdisciplinary research combining chemistry, physics, and engineering to design materials with tailored optical and sensing properties mdpi.comresearchgate.netnanografi.com.
Q & A
Q. Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
